Hexahydrocoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRBYOJLDRSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220269 | |
| Record name | Hexahydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-82-3 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocoumarin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexahydrocoumarin: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Biological Significance of 3,4,5,6,7,8-Hexahydrochromen-2-one
Introduction
Hexahydrocoumarin, systematically named 3,4,5,6,7,8-hexahydrochromen-2-one according to IUPAC nomenclature, is a saturated derivative of coumarin belonging to the benzopyranone class of compounds.[1][2] Unlike the aromatic parent compound coumarin, which is known for its sweet scent and diverse biological activities, this compound has a partially saturated bicyclic structure.[3][4] This structural modification significantly alters its physicochemical and biological properties. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, biological implications, and relevant experimental protocols for research and development professionals.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₉H₁₂O₂. A summary of its key computed physicochemical properties is presented in Table 1.[1][5]
| Property | Value | Source |
| IUPAC Name | 3,4,5,6,7,8-hexahydrochromen-2-one | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][6] |
| CAS Number | 700-82-3 | [1][5] |
| XLogP3-AA (Predicted) | 1.3 | [1][2] |
| Monoisotopic Mass | 152.083729621 Da | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrogenation of coumarin or its dihydro-derivative. A common laboratory-scale approach involves the catalytic hydrogenation of dihydrocoumarin, which itself is synthesized from coumarin.[7]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a two-step synthesis of this compound starting from coumarin. The first step is the selective hydrogenation of the α,β-unsaturated bond of the pyrone ring to yield dihydrocoumarin, followed by the hydrogenation of the benzene ring.
Step 1: Synthesis of Dihydrocoumarin from Coumarin
-
Reaction Setup: In a high-pressure reactor (autoclave), dissolve coumarin (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate).[7]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Depressurize the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude dihydrocoumarin can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound from Dihydrocoumarin
-
Reaction Setup: Dissolve the purified dihydrocoumarin (1.0 eq) in a solvent that can withstand higher pressures and temperatures, such as acetic acid or an alkane.
-
Catalyst Addition: Add a more robust hydrogenation catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) (typically 1-5 mol%).
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with nitrogen and then pressurize with hydrogen to a higher pressure (e.g., 50-100 atm).
-
Reaction Execution: Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After cooling and depressurizing, filter the catalyst. Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A two-step synthesis workflow for this compound from coumarin.
Biological Activity and Applications in Drug Development
While the parent compound coumarin and its various derivatives have been extensively studied for a wide range of pharmacological activities—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—specific biological data for this compound is limited.[3][4][8] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[9]
The saturation of the coumarin core in this compound alters its planarity and electronic properties, which can lead to different biological activities or a loss of activities associated with the aromatic system. However, the this compound scaffold can serve as a valuable starting point for the synthesis of novel bioactive molecules in drug discovery programs.
Potential as a Scaffold
The rigid, bicyclic structure of this compound can be functionalized at various positions to create libraries of new compounds for screening against different therapeutic targets. Its three-dimensional shape, compared to the planar coumarin, may allow for better fitting into the binding pockets of certain enzymes or receptors.
Regulatory Status and Toxicology
A critical aspect of this compound is its toxicological profile. It is classified as a skin sensitizer (Category 1B) and is known to cause allergic skin reactions.[1] Consequently, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient.[1] This dermal sensitization potential is a significant consideration for any potential topical applications and requires thorough toxicological assessment in drug development.
Signaling Pathways Modulated by Coumarin Derivatives
Although no specific signaling pathways have been definitively associated with this compound, many other coumarin derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation.[4] For instance, certain coumarin compounds have been reported to inhibit pathways such as PI3K/AKT/mTOR and microtubule polymerization, and to modulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4][9]
Hypothetical Drug Discovery Workflow
The following diagram illustrates a general workflow for the development of a novel therapeutic agent based on the this compound scaffold.
Caption: A generalized drug discovery workflow using this compound as a starting scaffold.
Experimental Protocol: In Vitro Skin Sensitization Assay
Given the known dermal sensitization potential of this compound, assessing this property is crucial. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical to skin proteins.[10]
Direct Peptide Reactivity Assay (DPRA) Protocol
Objective: To quantify the reactivity of this compound with synthetic peptides containing cysteine and lysine as a measure of its potential to act as a skin sensitizer.
Materials:
-
This compound
-
Synthetic heptapeptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Ammonium acetate buffer
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the cysteine-containing peptide at 0.667 mM in ammonium acetate buffer.
-
Prepare a stock solution of the lysine-containing peptide at 0.667 mM in ammonium acetate buffer.
-
Prepare a stock solution of this compound at 100 mM in ACN.
-
-
Reaction Incubation:
-
For the cysteine peptide, mix the peptide solution with the this compound solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:10 ratio (peptide:chemical).
-
For the lysine peptide, mix the peptide solution with the this compound solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:50 ratio (peptide:chemical).
-
Prepare reference controls for each peptide with ACN instead of the test chemical solution.
-
-
Incubation: Incubate all samples at 25°C for 24 hours, shaking gently.
-
Sample Analysis:
-
Following incubation, dilute the samples with ACN/water and analyze by reverse-phase HPLC with UV detection at 220 nm.
-
Quantify the peak area of the remaining unreacted peptide in both the test samples and the reference controls.
-
-
Data Analysis:
-
Calculate the percent peptide depletion for both cysteine and lysine using the formula: Depletion (%) = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100
-
Average the cysteine and lysine depletion values to predict the sensitization potential based on established prediction models (e.g., low, moderate, or high reactivity).
-
This protocol provides a standardized, non-animal-based method to quantify a key molecular initiating event in skin sensitization, offering valuable data for the hazard identification and risk assessment of this compound and its derivatives.[10][11]
References
- 1. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 5. This compound, 700-82-3 [thegoodscentscompany.com]
- 6. 7-Hexa-hydro-isocoumarin | C9H12O2 | CID 129729640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - Dihydrocoumarin (CAS N° 119-84-6) [scentree.co]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. One moment, please... [senzagen.com]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Hexahydrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of hexahydrocoumarin. It details the isomeric forms of the molecule, outlines potential synthetic and analytical methodologies, and discusses the importance of stereoisomerism in determining biological activity.
Core Chemical Structure
This compound, systematically named 3,4,5,6,7,8-hexahydrochromen-2-one , is a saturated bicyclic lactone. Its core structure consists of a fusion of a cyclohexane ring and a dihydropyran-2-one ring.
| Identifier | Value |
| IUPAC Name | 3,4,5,6,7,8-hexahydrochromen-2-one[1] |
| CAS Number | 700-82-3[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| SMILES | C1CCC2=C(C1)CCC(=O)O2[1] |
Stereochemistry of this compound
The stereochemistry of this compound is determined by the spatial arrangement at the two bridgehead carbon atoms where the six-membered rings are fused, namely at positions 4a and 8a. These two stereocenters give rise to the possibility of different stereoisomers.
The relationship between the stereoisomers of this compound can be understood by analogy to the well-studied decalin (octahydronaphthalene) system. The fusion of the two rings can be either cis or trans, leading to two diastereomers with distinct three-dimensional shapes.
-
cis-Hexahydrocoumarin: In this isomer, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the molecule. Due to a plane of symmetry that bisects the molecule, the cis-isomer is achiral and is therefore a meso compound . It does not have an enantiomer and is not optically active.
-
trans-Hexahydrocoumarin: In this configuration, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule. This arrangement lacks a plane of symmetry, making the molecule chiral. Consequently, trans-hexahydrocoumarin exists as a pair of enantiomers : (4aR,8aR)-hexahydrocoumarin and (4aS,8aS)-hexahydrocoumarin. These enantiomers are non-superimposable mirror images of each other and are expected to rotate plane-polarized light in equal but opposite directions.
Therefore, there are a total of three possible stereoisomers of this compound: the cis meso compound and the two trans enantiomers.
Synthesis and Separation of Stereoisomers
The synthesis of this compound and the selective preparation of its stereoisomers can be approached through several synthetic strategies.
Catalytic Hydrogenation
One potential route to a mixture of this compound stereoisomers is the catalytic hydrogenation of coumarin or dihydrocoumarin. A study on the hydrogenation of coumarin to octahydrocoumarin (a fully saturated analog) using a ruthenium on activated carbon (Ru/C) catalyst suggests a viable method.[2] The stereochemical outcome of such hydrogenations is often dependent on the catalyst, solvent, and reaction conditions.
Illustrative Experimental Protocol (based on hydrogenation of coumarin): [2]
-
Reactants: Coumarin, 5% Ruthenium on activated carbon (Ru/C) catalyst, and a solvent such as methanol.
-
Apparatus: A high-pressure autoclave equipped with a stirrer.
-
Procedure:
-
The autoclave is charged with coumarin, the Ru/C catalyst (e.g., 0.5 wt% based on coumarin), and methanol (to achieve a desired concentration, e.g., 60 wt% coumarin).
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The autoclave is pressurized with hydrogen to a specific pressure (e.g., 10 MPa).
-
The reaction mixture is heated to a designated temperature (e.g., 130 °C) with vigorous stirring.
-
The reaction progress is monitored by hydrogen uptake.
-
Upon completion, the reactor is cooled, and the excess hydrogen is vented.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which is a mixture of stereoisomers.
-
Asymmetric Synthesis
For the targeted synthesis of specific stereoisomers, asymmetric catalysis offers a powerful approach. An organocatalytic asymmetric [3+3] cyclization reaction has been reported for the construction of the this compound scaffold, yielding products with high diastereoselectivity and enantioselectivity. This method involves the reaction of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones in the presence of a chiral thiourea-tertiary amine catalyst.
Separation of Stereoisomers
A mixture of this compound stereoisomers can be separated using chromatographic techniques.
-
Diastereomer Separation: The cis and trans diastereomers have different physical properties and can typically be separated by standard chromatography techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).
-
Enantiomer Separation: The separation of the (4aR,8aR) and (4aS,8aS) enantiomers of trans-hexahydrocoumarin requires a chiral environment. This can be achieved by:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a common and effective method for separating enantiomers using a chiral stationary phase (CSP).
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by crystallization due to their different solubilities. The original enantiomers are then recovered in a subsequent step.
-
Characterization of Stereoisomers
The definitive structural elucidation and differentiation of the this compound stereoisomers rely on various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in cis- and trans-hexahydrocoumarin will result in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. The relative stereochemistry can often be determined by analyzing the coupling constants between the bridgehead protons and adjacent protons, as well as through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[3] By obtaining a suitable crystal of an enantiomerically pure sample of trans-hexahydrocoumarin, its absolute configuration ((4aR,8aR) or (4aS,8aS)) can be definitively assigned. This technique would also confirm the cis or trans nature of the ring fusion.
Biological Activity and Importance in Drug Development
Biological systems, such as enzymes and receptors, are chiral environments. Therefore, they can interact differently with the different stereoisomers of a chiral molecule. It is common for one enantiomer of a drug to be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.
The distinct three-dimensional shapes of the cis and trans diastereomers of this compound, and the different chirality of the trans enantiomers, mean that they will likely have different binding affinities for biological targets. This underscores the importance of synthesizing and testing stereochemically pure forms of this compound and its derivatives in drug discovery and development programs.
Quantitative Data
At present, there is a lack of publicly available, experimentally determined quantitative data for the individual stereoisomers of this compound. Research into the stereoselective synthesis and separation of these isomers would be necessary to generate the data for properties such as those listed in the table below.
| Property | cis-Hexahydrocoumarin | (4aR,8aR)-trans-Hexahydrocoumarin | (4aS,8aS)-trans-Hexahydrocoumarin |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Optical Rotation ([α]D) | 0 (meso compound) | Data not available | Data not available |
| Biological Activity (IC₅₀, etc.) | Data not available | Data not available | Data not available |
The development of methods to isolate and characterize these stereoisomers would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of their structure-activity relationships.
References
A Technical Guide to the Physicochemical Properties of 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one
Introduction
3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one, also known as hexahydrocoumarin, is a bicyclic organic compound.[1][2] It belongs to the coumarin family, which are derivatives of 1-benzopyran-2-one.[3] While coumarin and its many derivatives are widely found in nature and are the subject of extensive research for their broad pharmacological activities, the fully saturated hexahydro- variant presents a distinct chemical scaffold.[4][5] This document provides a comprehensive overview of the known physicochemical properties of 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one, details common experimental protocols for characterization, and outlines logical workflows relevant to its synthesis and potential biological evaluation. Formerly, this compound found use as a fragrance ingredient.[2]
Core Physicochemical Properties
The fundamental physicochemical data for 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Data Summary
All quantitative data available from the reviewed literature are presented in Table 1 for clarity and ease of comparison.
| Property | Value | Reference(s) |
| CAS Registry Number | 700-82-3 | [1][6] |
| Molecular Formula | C₉H₁₂O₂ | [6] |
| Molecular Weight | 152.19 g/mol | [7] |
| Physical Form | Oil | [7] |
| Color | Colourless | [7] |
| Boiling Point | 130-132 °C at 17 Torr | [1] |
| Density | 1.1166 g/cm³ at 20 °C | [1] |
| logP (Octanol/Water) | 1.890 (Estimated) | [7] |
| pKa | Data not available in reviewed literature | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Data not explicitly found; logP suggests | |
| solubility in organic solvents and low | ||
| aqueous solubility. |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the determination of every physicochemical property of this exact molecule are not extensively published, this section outlines standard methodologies used for the synthesis and characterization of related benzopyranone and coumarin derivatives.
Synthesis and Purification
The synthesis of benzopyran scaffolds often involves the condensation of substituted phenols or salicylaldehydes with various carbon sources. A general approach for related structures can be described as follows:
-
Reaction Setup: A substituted salicylaldehyde and a suitable reaction partner (e.g., a 1,3-dicarbonyl compound) are dissolved in an appropriate solvent, such as ethanol or toluene.[8]
-
Catalysis: The reaction may be catalyzed by an acid (e.g., p-TsOH) or a base (e.g., Et₂NH) to facilitate cyclization and dehydration.[8]
-
Reaction Conditions: The mixture is typically heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by Thin Layer Chromatography (TLC).[3][8]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly via flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient to yield the pure compound.[9]
The workflow for a typical synthesis and characterization process is visualized in the diagram below.
Structural and Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded to verify the proton and carbon environments, confirming the successful synthesis of the hexahydro-benzopyranone core.[4][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, thereby confirming its elemental composition (C₉H₁₂O₂).[11]
-
Boiling Point Determination: The boiling point is determined under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The observed temperature and the corresponding pressure are recorded.[1]
-
Density Measurement: Density is typically measured at a specified temperature (e.g., 20 °C) using a pycnometer or a digital density meter.[1]
Biological Context and Screening
The broader class of benzopyran-2-one (coumarin) derivatives is known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][5][10] While specific signaling pathway interactions for 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one are not detailed in the available literature, any novel compound from this class would typically undergo a systematic screening process to identify potential therapeutic applications.
The following diagram illustrates a logical workflow for the biological evaluation of a novel benzopyranone derivative.
This cascade begins with broad primary screens to detect any biological activity. Compounds that show promise ('hits') are then subjected to more detailed secondary assays to quantify their potency (e.g., determining the half-maximal inhibitory concentration, IC₅₀). Finally, in-depth studies are conducted to elucidate the mechanism of action, which is a critical step in the drug development process.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | 700-82-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 700-82-3_3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one_CATO|标准品信息 - CATO标准品信息网 [catorm.com]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for hexahydrocoumarin characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of hexahydrocoumarin (3,4,5,6,7,8-hexahydro-2H-chromen-2-one). Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Introduction to this compound
This compound is a saturated bicyclic lactone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its structure, consisting of a cyclohexene ring fused to a dihydropyranone ring, makes it a subject of interest in synthetic chemistry and fragrance research. Accurate spectroscopic characterization is paramount for confirming its identity and purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3, H-4 | 2.2 - 2.6 | m |
| H-5, H-8 | 1.9 - 2.2 | m |
| H-6, H-7 | 1.5 - 1.8 | m |
| H-4a, H-8a | 2.0 - 2.4 | m |
Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 165 - 175 |
| C-8a | 130 - 140 |
| C-4a | 115 - 125 |
| C-3, C-4, C-5, C-6, C-7, C-8 | 20 - 40 |
Note: These are estimated values and serve as a guideline for spectral interpretation.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactone) | 1750 - 1720 (strong) |
| C-O (Ester) | 1250 - 1150 (strong) |
| C-H (sp³ hybridized) | 2950 - 2850 (medium to strong) |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 152 | Molecular Ion |
| [M-CO]⁺ | 124 | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | 124 | Loss of ethene |
| Various fragments | < 124 | Fragmentation of the aliphatic rings |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
Thin Film: If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or with the pure KBr pellet/solvent).
-
Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile organic solvent. The solution is then injected into the GC, where the compound is separated and then introduced into the mass spectrometer.
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase of the LC system.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source of the mass spectrometer.
Data Acquisition:
-
The sample is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Conclusion
References
The Enigmatic Hexahydrocoumarins: A Deep Dive into Their Natural Occurrence and Isolation
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, isolation, and biological significance of hexahydrocoumarin derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this promising class of natural compounds, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Hexahydrocoumarins, a subclass of coumarins characterized by a saturated heterocyclic ring, are found in a variety of natural sources, including plants and fungi. Their unique structural features have drawn interest for their potential pharmacological activities. This guide serves as a critical resource for harnessing these natural products for further research and development.
Natural Occurrence of this compound Derivatives
While the broader coumarin family is widely distributed in the plant kingdom, the natural occurrence of this compound derivatives is more specific. To date, documented sources include:
-
Plants: A notable example is the isolation of a this compound from Fumaria parviflora, a plant traditionally used in herbal medicine.[1]
-
Fungi and Marine Organisms: The exploration of fungal and marine ecosystems continues to be a promising frontier for the discovery of novel natural products, including unique coumarin scaffolds.[2] Dihydroisocoumarin derivatives, structurally related to hexahydrocoumarins, have been isolated from marine-derived fungi.[3]
Table 1: Selected Naturally Occurring this compound Derivatives
| Compound Name | Natural Source | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | Fumaria parviflora | C₉H₁₂O₂ | 152.19 | [1] |
Isolation and Purification: A Methodological Overview
The isolation of this compound derivatives from their natural matrices is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The lipophilic nature of the this compound backbone influences the choice of solvents and purification strategies.
Experimental Protocols
1. Extraction
A generalized protocol for the extraction of this compound derivatives from plant material is outlined below. This procedure should be optimized based on the specific plant matrix and the target compound's polarity.
-
Sample Preparation: The plant material (e.g., whole plant of Fumaria parviflora) is air-dried and coarsely powdered.
-
Extraction Solvent: Methanol is a common solvent for the initial extraction of a broad range of secondary metabolites, including coumarins.[4]
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in methanol at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, where the plant material is continuously extracted with fresh, distilled solvent.[4][5]
-
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Purification
The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the target this compound derivatives.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a standard stationary phase for the initial fractionation of the crude extract.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. For the isolation of the this compound from Fumaria parviflora, chloroform was used as the mobile phase.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Principle: Prep-HPLC is a high-resolution technique used for the final purification of compounds.[6][7][8][9]
-
Stationary Phase: A reversed-phase C18 column is commonly employed for the separation of moderately non-polar compounds like hexahydrocoumarins.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is typically used. The gradient is optimized to achieve the best separation of the target compound from any remaining impurities.
-
Detection: A UV detector is used to monitor the elution of compounds from the column. The wavelength is chosen based on the UV absorbance maximum of the target this compound.
-
Structural Elucidation and Data Presentation
The definitive identification of an isolated this compound derivative relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound from Fumaria parviflora
| Technique | Data | Reference |
| Mass Spectrometry | Molecular Ion Peak (m/z): 152 [M]⁺ | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 6.71 (1H, d, J=7.5 Hz, H-3), 6.69 (1H, m, H-4), 4.47 (1H, m, H-10β), 3.37 (1H, m, H-9β), 2.89 (2H, m, H₂-5), 2.78 (2H, m, H₂-8), 2.26 (2H, m, H₂-6), 1.35 (2H, m, H₂-7) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 171.99 (C-2), 134.88 (C-3), 119.23 (C-4), 68.24 (C-10), 39.06 (C-9), 38.27 (C-5), 34.11 (C-8), 29.41 (C-6), 29.23 (C-7) | [1] |
Biological Activities and Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticoagulant effects.[10][11][12] While research specifically on this compound derivatives is emerging, the broader coumarin literature provides a foundation for understanding their potential mechanisms of action.
Anti-Inflammatory Signaling
Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Anticoagulant Signaling
The anticoagulant activity of many coumarin derivatives, such as warfarin, is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[1][15][16] This enzyme is essential for the vitamin K cycle, a process required for the activation of several clotting factors.
Future Directions
The study of naturally occurring this compound derivatives is a field with considerable potential. Further research is needed to expand the library of known compounds from diverse natural sources. Detailed investigations into their specific biological activities and mechanisms of action will be crucial for unlocking their therapeutic potential. This technical guide provides a solid foundation for these future endeavors.
References
- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. labcompare.com [labcompare.com]
- 9. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 10. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 12. jms.mabjournal.com [jms.mabjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Hexahydrocoumarin Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocoumarins, a class of saturated bicyclic lactones, represent a scaffold of significant interest in medicinal chemistry. Their diverse biological activities, coupled with a synthetically accessible structure, make them attractive candidates for drug discovery programs. The in silico prediction of the binding affinity of hexahydrocoumarin derivatives to their biological targets is a crucial step in the rational design of novel therapeutic agents. This guide provides an in-depth overview of the computational methodologies employed to forecast these interactions, offering a framework for researchers to accelerate the identification of potent and selective modulators of protein function.
The accurate prediction of binding affinity through computational models allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional drug discovery pipelines. This document outlines the key in silico techniques, data considerations, and experimental validation necessary for a robust predictive workflow.
Data Presentation: Illustrative Binding Affinity Data of Coumarin Derivatives
Due to a lack of publicly available, specific quantitative binding affinity data for a homologous series of this compound derivatives, the following table presents representative data for other coumarin derivatives to illustrate the nature of the data used in these predictive studies. This data would typically be used to build and validate Quantitative Structure-Activity Relationship (QSAR) models.
| Compound ID | Structure | Target Protein | Binding Affinity (IC50, µM) | Binding Energy (kcal/mol) | Reference |
| Cmpd-1 | 7-hydroxy-4-phenylcoumarin | AGS cancer cell line | 2.63 | - | [1] |
| Cmpd-2 | 3-phenylcoumarin derivative 9 | HL-60 cells | >100 (antioxidant) | - | [2] |
| Cmpd-3 | Coumarin pyrazoline deriv. 13 | MCF-7 cancer cell line | 22.6 | -7.04 (ER-α) | [3] |
| Cmpd-4 | Coumarin pyrazoline deriv. 14 | MCF-7 cancer cell line | 25.99 | -7.17 (ER-α) | [3] |
| Cmpd-5 | 5,7-dihydroxy-3-phenylcoumarin | S. aureus | 11 (MIC, µg/mL) | -9.2 (Tyrosyl-tRNA synthetase) | |
| Cmpd-6 | 4-styryl-7-oxycoumarin deriv. 1 | - | - | -20.38 (MM-GBSA) | [4] |
Note: The presented data is for various coumarin derivatives and not this compound. It serves as an example of the types of quantitative data required for building predictive models.
Core In Silico Methodologies
The prediction of binding affinity for this compound derivatives typically involves a multi-faceted computational approach, integrating several techniques to build a comprehensive understanding of the ligand-receptor interactions.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is widely used to predict the binding mode and estimate the binding affinity of small molecules to their protein targets.[5]
Experimental Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the crystal structure.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivatives.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structures.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically a cavity identified from the co-crystallized ligand or through pocket detection algorithms.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.[6]
-
The program's scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose.[5]
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The docking score provides a quantitative estimate of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.
Experimental Protocol:
-
Data Collection:
-
Compile a dataset of this compound derivatives with experimentally determined binding affinities (e.g., IC50, Ki) against a specific target.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric properties).
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors of the training set compounds with their biological activities.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. The model's ability to accurately predict the activities of the test set compounds indicates its robustness.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding pose and a more accurate estimation of binding free energy.
Experimental Protocol:
-
System Setup:
-
Start with the best-ranked docked pose of the this compound-protein complex obtained from molecular docking.
-
Solvate the complex in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an energy minimization of the entire system.
-
Gradually heat the system to physiological temperature and equilibrate it.
-
Run the production MD simulation for a sufficient time (e.g., nanoseconds) to observe the stability of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation).
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).
-
Visualization of Workflows and Pathways
Computational Workflow for Binding Affinity Prediction
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of hexahydrocoumarins and their related lactone counterparts. Hexahydrocoumarins, saturated bicyclic lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. This document delves into the core synthetic methodologies, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows to aid in research and development.
Catalytic Hydrogenation of Coumarins
A primary and straightforward route to hexahydrocoumarins involves the complete saturation of the aromatic and pyrone rings of a coumarin precursor through catalytic hydrogenation. This method is valued for its high atom economy and often excellent yields.
Experimental Protocol: Catalytic Hydrogenation of Coumarin
This protocol provides a general procedure for the catalytic hydrogenation of coumarin to yield octahydrocoumarin (a fully saturated hexahydrocoumarin). The conditions can be optimized based on the specific substrate and desired outcome.
Materials:
-
Coumarin derivative
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogenation catalyst (e.g., 5% Ruthenium on activated carbon (Ru/C), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas source
Procedure:
-
The autoclave reactor is charged with the coumarin substrate and the chosen solvent. A typical concentration is a 60 wt% solution of coumarin in methanol.
-
The hydrogenation catalyst is added to the mixture. A common catalyst loading is 0.5 wt% of the catalyst based on the weight of the coumarin.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 130 °C) with vigorous stirring.
-
The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the heterogeneous catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by techniques such as distillation or column chromatography to afford the pure this compound.
Quantitative Data: Catalytic Hydrogenation
| Catalyst | Substrate | Pressure (MPa) | Temperature (°C) | Solvent | Selectivity to Octahydrocoumarin (%) | Reference |
| 5% Ru/C | Coumarin | 10 | 130 | Methanol | 90 | [1] |
Note: The selectivity refers to the desired product at complete conversion of the starting material.
Experimental Workflow: Catalytic Hydrogenation
References
The Enigmatic Hexahydrocoumarin: An Exploration of a Saturated Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coumarin core, a fused system of a benzene and a pyrone ring, is a well-established privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] Its unsaturated nature and aromaticity are often key to its pharmacological effects. In contrast, the hexahydrocoumarin scaffold, where the benzene ring is fully saturated, represents a significant structural departure. This technical guide aims to explore the landscape of this compound as a scaffold in medicinal chemistry. However, a comprehensive literature review reveals a notable scarcity of dedicated research on this compound derivatives for therapeutic applications. The parent compound, 3,4,5,6,7,8-hexahydrocoumarin, is primarily recognized as a fragrance ingredient and is flagged for its potential as a dermal sensitizer.[3]
Given the limited specific data on this compound in a medicinal chemistry context, this guide will first briefly touch upon the known aspects of the hexahydro- scaffold and then provide an in-depth overview of the closely related and extensively studied coumarin framework. This will serve as a valuable resource for researchers interested in the broader class of benzopyranone-based compounds and may inspire future investigations into the therapeutic potential of the saturated this compound core.
The this compound Scaffold: A Largely Unexplored Territory
The defining feature of the this compound scaffold is the replacement of the aromatic benzene ring of coumarin with a saturated cyclohexane ring. This structural change dramatically alters the molecule's geometry, electronics, and lipophilicity, which would be expected to translate into a distinct pharmacological profile. While the synthesis of substituted hexahydrocoumarins is chemically feasible, their exploration in drug discovery programs appears to be minimal based on publicly available literature.
The lack of extensive research could be attributed to several factors, including a perceived lack of intrinsic biological activity compared to its aromatic counterpart or synthetic challenges in generating diverse libraries of derivatives. However, the unique three-dimensional structure of the this compound core could offer opportunities for novel interactions with biological targets, warranting further investigation.
The Coumarin Scaffold: A Powerhouse in Medicinal Chemistry
In contrast to its saturated analog, the coumarin scaffold has been a fertile ground for the development of a wide array of therapeutic agents. The following sections will delve into the synthesis, biological activities, and mechanistic insights of coumarin derivatives, providing a comprehensive overview that can serve as a foundational reference.
Synthesis of Coumarin Derivatives
The synthesis of the coumarin core is well-established, with several named reactions being cornerstones of their preparation. These methods offer versatility for introducing a wide range of substituents on both the benzenoid and pyrone rings.
Key Synthetic Methodologies:
-
Pechmann Condensation: This is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[4]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to form a cinnamic acid derivative, which can then be cyclized to a coumarin.
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base to form a substituted coumarin.[4][5]
-
Wittig Reaction: This reaction provides a route to coumarins by reacting a salicylaldehyde derivative with a phosphorus ylide.[4]
-
Claisen Rearrangement: This rearrangement of an allyl phenyl ether can be a key step in the synthesis of certain coumarin derivatives.[4]
A general workflow for the synthesis of coumarin derivatives for structure-activity relationship (SAR) studies is depicted below.
Therapeutic Applications and Biological Activities
Coumarin derivatives have demonstrated a remarkable range of pharmacological activities, targeting various enzymes, receptors, and signaling pathways.[6][7]
Coumarins have shown significant potential as anticancer agents, acting through multiple mechanisms.[8][9][10] They have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[11]
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 | Mechanism of Action | Reference |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 µM | Not specified | [8] |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 µM | Not specified | [8] |
| 4-methyl coumarin derivative VI | CCRF-CEM (Leukemia) | 62.71 x 10⁻⁵ M | Not specified | [11] |
| 4-methyl coumarin derivative VI | HOP-92 (Lung) | 23.78 x 10⁻⁵ M | Not specified | [11] |
| 4-methyl coumarin derivative VI | HCC-2998 (Colon) | 34.14 x 10⁻⁵ M | Not specified | [11] |
Numerous coumarin derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][12][13] They can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA.[14]
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) / MIC | Reference |
| Coumarin derivative | Escherichia coli | 25 mm | [13] |
| 4-Hydroxycoumarin derivative 2 | Staphylococcus aureus | 26.5 ± 0.84 mm | [15] |
| 4-Hydroxycoumarin derivative 3 | Staphylococcus aureus | 26.0 ± 0.56 mm | [15] |
| 4-Hydroxycoumarin derivative 8 | Staphylococcus aureus | 26.0 ± 0.26 mm | [15] |
| 4-Hydroxycoumarin derivative 5 | Salmonella typhimurium | 19.5 ± 0.59 mm | [15] |
| 4-Hydroxycoumarin derivative 9 | Salmonella typhimurium | 19.5 ± 0.32 mm | [15] |
| Coumarin derivative 3b | Bacillus cereus | 1.5 mM (MIC) | [14] |
| Coumarin derivative 3c | Enterococcus faecium | 1.7 mM (MIC) | [14] |
Coumarins are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects. Notable examples include carbonic anhydrases and α-glucosidase.[16][17][18][19]
Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives
| Compound | Enzyme | IC50 / Ki | Reference |
| 4-Hydroxycoumarin derivative 2 | Carbonic anhydrase-II | 263 ± 0.3 µM (IC50) | [15] |
| 4-Hydroxycoumarin derivative 6 | Carbonic anhydrase-II | 456 ± 0.1 µM (IC50) | [15] |
| Hydroxycoumarin derivative 10 | α-glucosidase | 589 nM (Ki) | [16] |
| Hydroxycoumarin derivative 11 | α-glucosidase | 4.810 µM (Ki) | [16] |
Signaling Pathways Modulated by Coumarin Derivatives
The diverse biological activities of coumarins are a result of their ability to modulate various intracellular signaling pathways that are often dysregulated in disease states.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of coumarin derivatives.
General Procedure for Pechmann Condensation
Objective: To synthesize a 4-substituted coumarin derivative.
Materials:
-
A substituted phenol (1.0 eq)
-
A β-keto ester (e.g., ethyl acetoacetate) (1.1 eq)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the phenol in ethanol.
-
Add the β-keto ester to the solution.
-
Slowly add the acid catalyst while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a coumarin derivative against a bacterial strain.
Materials:
-
Coumarin derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the coumarin derivative in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
While the this compound scaffold remains a largely uncharted territory in medicinal chemistry, the extensive research on its aromatic counterpart, coumarin, provides a rich foundation for future explorations. The diverse and potent biological activities of coumarin derivatives highlight the potential of the benzopyranone core as a privileged structure in drug discovery.
Future research directions could involve the systematic synthesis and biological evaluation of this compound libraries to explore their structure-activity relationships. The unique conformational flexibility of the saturated ring system may lead to the discovery of novel compounds with distinct pharmacological profiles. Furthermore, computational studies could be employed to predict the potential biological targets of this compound derivatives and guide the design of focused libraries. The exploration of this underexplored scaffold could unlock new avenues for the development of novel therapeutic agents.
References
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. iscientific.org [iscientific.org]
- 6. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. wjpsronline.com [wjpsronline.com]
- 14. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unica.it [iris.unica.it]
- 19. scielo.br [scielo.br]
Methodological & Application
Step-by-step protocol for the catalytic hydrogenation of coumarin
Application Note: Catalytic Hydrogenation of Coumarin
AN-CHEM-001
Introduction
Coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. The selective hydrogenation of coumarin and its derivatives is a critical process in the synthesis of various valuable compounds, particularly 3,4-dihydrocoumarin and octahydrocoumarin, which have applications in the fragrance, pharmaceutical, and other chemical industries. This document provides detailed protocols for two distinct catalytic hydrogenation procedures: the selective hydrogenation of the α,β-unsaturated double bond to yield 3,4-dihydrocoumarin and the complete hydrogenation of both the double bond and the aromatic ring to produce octahydrocoumarin.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data and reaction conditions for the two primary catalytic hydrogenation protocols for coumarin.
| Parameter | Protocol 1: 3,4-Dihydrocoumarin Synthesis | Protocol 2: Octahydrocoumarin Synthesis | Reference |
| Product | 3,4-Dihydrocoumarin | Octahydrocoumarin | [1],[2] |
| Catalyst | 5% Palladium on Activated Carbon (Pd/C) | 5% Ruthenium on Carbon (Ru/C) | [1],[2] |
| Catalyst Loading | 0.0001 to 0.1:1 (Catalyst:Coumarin wt ratio) | 0.5 wt% (based on coumarin) | [1],[2] |
| Solvent | None (Neat) | Methanol | [1],[2] |
| Substrate Concentration | Not Applicable (Solvent-free) | 60 wt% Coumarin in Methanol | [2] |
| Temperature | 30 to < 80 °C (65-75 °C preferred) | 130 °C | [1],[2] |
| Hydrogen Pressure | 1 - 100 bar (5 - 10 bar preferred) | 10 MPa (~100 bar) | [1],[2] |
| Reaction Time | 2 - 100 hours (8 hours in example) | Not specified (until complete conversion) | [1],[2] |
| Reported Yield | 98% | Not specified (90% selectivity) | [1],[2] |
| Reported Purity | 99.9% | Not specified | [1] |
Experimental Protocols
Protocol 1: Selective Hydrogenation to 3,4-Dihydrocoumarin
This protocol details the synthesis of 3,4-dihydrocoumarin by selectively hydrogenating the double bond of the pyrone ring using a palladium catalyst in a solvent-free system.[1]
Materials:
-
Coumarin
-
5% Palladium on activated carbon (Pd/C), moist (up to 60% water)
-
Pressurized reaction vessel (autoclave) with a stirrer (e.g., gas-dispersion stirrer)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Vessel Charging: Charge the pressurized autoclave with coumarin and the 5% Pd/C catalyst. For a large-scale reaction, a weight ratio of approximately 0.004:1 catalyst to coumarin can be used (e.g., 1500 g of coumarin and 6 g of 5% Pd/C).[1] The process is carried out without an additional solvent.[1]
-
System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove air, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the vessel with hydrogen to the desired pressure, preferably between 5 to 10 bar.[1] Begin stirring and heat the reaction mixture to the target temperature, preferably in the range of 65 °C to 75 °C.[1]
-
Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake. A typical reaction time is around 8 hours.[1]
-
Cooling and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen pressure.
-
Product Isolation: Open the autoclave and recover the crude product mixture.
-
Catalyst Removal: Remove the solid Pd/C catalyst from the liquid product by filtration, decantation, or centrifugation.[1]
-
Purification (Optional): The resulting 3,4-dihydrocoumarin is often of high purity (e.g., 99.9%).[1] If further purification is needed, it can be distilled under vacuum.
Protocol 2: Complete Hydrogenation to Octahydrocoumarin
This protocol describes the synthesis of octahydrocoumarin through the complete hydrogenation of both the heterocyclic and aromatic rings of coumarin using a ruthenium catalyst.[2]
Materials:
-
Coumarin
-
Methanol
-
5% Ruthenium on Carbon (Ru/C)
-
High-pressure, high-temperature autoclave with a stirrer
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Solution Preparation: Prepare a 60 wt% solution of coumarin in methanol.
-
Vessel Charging: Add the coumarin solution and the 5% Ru/C catalyst to the high-pressure autoclave. The catalyst loading should be 0.5 wt% based on the mass of the coumarin.[2]
-
System Purge: Seal the autoclave and purge the system first with an inert gas (e.g., nitrogen) and then with hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 10 MPa (~100 bar).[2] Begin vigorous stirring and heat the reaction mixture to 130 °C.[2]
-
Reaction: Maintain the reaction at 130 °C and 10 MPa until the starting material is completely converted.[2] Monitor the reaction progress by techniques such as GC-MS or TLC by taking aliquots (if the reactor setup allows).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and then carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.
-
Solvent Removal: Remove the methanol solvent from the filtrate using a rotary evaporator to yield the crude octahydrocoumarin.
-
Purification: The crude product can be further purified by methods such as column chromatography or vacuum distillation to isolate the octahydrocoumarin, which is expected with a selectivity of around 90%.[2]
Visualizations
// Node styles sub [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; vessel [shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; condition [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; product [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Coumarin [label="Coumarin", class="sub"]; Catalyst [label="Catalyst\n(Pd/C or Ru/C)", class="reagent"]; Solvent [label="Solvent\n(if applicable)", class="reagent"]; Reactor [label="Autoclave", class="vessel"]; Purge [label="Purge with N₂,\nthen H₂", class="action"]; Pressurize [label="Pressurize\nwith H₂", class="condition"]; Heat [label="Heat to\nReaction Temp", class="condition"]; React [label="Stir & React", class="action"]; Cool [label="Cool & Vent", class="action"]; Filter [label="Filter to\nRemove Catalyst", class="action"]; Purify [label="Purify\n(Distill / Evaporate)", class="action"]; FinalProduct [label="Final Product", class="product"];
// Edges Coumarin -> Reactor; Catalyst -> Reactor; Solvent -> Reactor; Reactor -> Purge [label="1. Charge"]; Purge -> Pressurize [label="2. Inert"]; Pressurize -> Heat [label="3. Set P"]; Heat -> React [label="4. Set T"]; React -> Cool [label="5. Complete"]; Cool -> Filter [label="6. Recover"]; Filter -> Purify [label="7. Separate"]; Purify -> FinalProduct [label="8. Isolate"]; } enddot Caption: General workflow for the catalytic hydrogenation of coumarin.
References
One-Pot Synthesis of Hexahydrocoumarin from Cyclohexanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of hexahydrocoumarin and its derivatives, valuable scaffolds in medicinal chemistry, from readily available cyclohexanone precursors. The described methodology involves a tandem Michael addition-lactonization reaction, offering an efficient and atom-economical route to this important heterocyclic motif. This one-pot approach circumvents the need for isolation of intermediates, thereby reducing reaction time, solvent usage, and overall cost. The protocols provided are intended to be a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Hexahydrocoumarins, also known as octahydro-2H-chromen-2-ones, are saturated bicyclic lactones that form the core structure of various natural products and pharmacologically active compounds. Their synthesis has garnered significant interest due to their potential applications in drug development. Traditional multi-step syntheses of these compounds can be time-consuming and generate considerable waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more sustainable and efficient alternative.
The one-pot synthesis of this compound from cyclohexanone derivatives typically proceeds through a base- or acid-catalyzed tandem reaction. The key steps involve the formation of a cyclohexanone enolate, followed by a Michael addition to an acrylic acid derivative (e.g., acrylate esters). The resulting intermediate then undergoes an intramolecular cyclization (lactonization) to yield the desired this compound. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.
Data Presentation
The following table summarizes quantitative data from representative one-pot syntheses of this compound derivatives from cyclohexanone and acrylate precursors.
| Entry | Cyclohexanone Derivative | Acrylic Acid Derivative | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Methyl acrylate | Sodium methoxide (20) | Methanol | Reflux | 12 | 75 | [Fictionalized Data for Illustration] |
| 2 | 2-Methylcyclohexanone | Ethyl acrylate | Potassium tert-butoxide (15) | THF | 25 | 24 | 68 | [Fictionalized Data for Illustration] |
| 3 | Cyclohexanone | Acrylic acid | Amberlyst-15 | Toluene | 110 | 8 | 82 | [Fictionalized Data for Illustration] |
| 4 | 4-Phenylcyclohexanone | Methyl acrylate | L-Proline (10) | DMSO | 60 | 36 | 55 | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and based on typical conditions reported for similar transformations. Researchers should refer to specific literature for experimentally verified data.
Experimental Protocols
Protocol 1: Base-Catalyzed One-Pot Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed one-pot synthesis of this compound from cyclohexanone and methyl acrylate.
Materials:
-
Cyclohexanone
-
Methyl acrylate
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (50 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (0.2 equivalents).
-
Stir the mixture until the sodium methoxide is completely dissolved.
-
To this solution, add cyclohexanone (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes to allow for enolate formation.
-
Slowly add methyl acrylate (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until a neutral pH is achieved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Mandatory Visualizations
Reaction Signaling Pathway
The following diagram illustrates the general reaction mechanism for the base-catalyzed one-pot synthesis of this compound.
Caption: General reaction pathway for the one-pot synthesis of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the one-pot synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Application Notes and Protocols: Hexahydrocoumarin as a Versatile Starting Material for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hexahydrocoumarin, a saturated bicyclic delta-lactone, presents a promising yet underexplored scaffold for the synthesis of novel heterocyclic compounds. Its inherent structural features, including a reactive lactone ring, offer a gateway to a variety of nitrogen-containing heterocycles with potential applications in medicinal chemistry and drug development. This document provides detailed theoretical application notes and experimental protocols for the synthesis of novel pyridinone and dihydropyridazinone derivatives using this compound as the starting material. The proposed synthetic routes are based on established chemical principles of lactone reactivity.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The coumarin nucleus, in particular, is a well-known pharmacophore present in numerous bioactive molecules.[1] While the synthesis and functionalization of coumarin and its derivatives are extensively studied, its saturated analog, this compound, remains a largely untapped resource. The fully saturated carbocyclic ring of this compound can offer improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to its aromatic counterpart.
The primary point of reactivity in this compound is the lactone ring, which is susceptible to nucleophilic attack. This reactivity can be exploited to generate linear intermediates that can be subsequently cyclized to form novel heterocyclic systems. This application note outlines two potential synthetic pathways leveraging this principle:
-
Synthesis of a novel hexahydropyrido[4,3-b]indol-2(1H)-one derivative via ring-opening aminolysis of this compound followed by intramolecular cyclization.
-
Synthesis of a novel octahydropyrido[1,2-b]pyridazin-2(3H)-one derivative through hydrazinolysis of this compound and subsequent cyclization.
These proposed pathways provide a strategic framework for the development of new chemical entities derived from this compound, expanding the accessible chemical space for drug discovery programs.
I. Synthesis of a Novel Hexahydropyrido[4,3-b]indol-2(1H)-one Derivative
This protocol describes a two-step synthesis of a novel pyridinone-fused heterocyclic system from this compound. The first step involves the ring-opening of the lactone with a primary amine to form a hydroxy amide intermediate. The second step is an acid-catalyzed intramolecular cyclization to yield the final pyridinone derivative.
Reaction Scheme:
Caption: Proposed synthesis of a hexahydropyrido[4,3-b]indol-2(1H)-one derivative.
Experimental Protocol:
Step 1: Synthesis of N-substituted-2-(2-hydroxycyclohexyl)acetamide (Hydroxy Amide Intermediate)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask, add the primary amine (e.g., benzylamine, 1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure hydroxy amide intermediate.
Step 2: Synthesis of the Hexahydropyrido[4,3-b]indol-2(1H)-one Derivative
-
The hydroxy amide intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as toluene or xylene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final pyridinone derivative.
Data Summary (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| This compound | C₉H₁₂O₂ | 152.19 | - |
| N-benzyl-2-(2-hydroxycyclohexyl)acetamide | C₁₅H₂₁NO₂ | 247.33 | 85-95 |
| 1-benzyl-3,4,4a,5,6,7,8,9-octahydropyrido[4,3-b]indol-2(1H)-one | C₁₅H₁₉NO | 229.32 | 70-80 |
Note: The yield is a theoretical estimation and may vary based on experimental conditions.
II. Synthesis of a Novel Octahydropyrido[1,2-b]pyridazin-2(3H)-one Derivative
This protocol outlines a proposed synthesis of a novel dihydropyridazinone heterocycle from this compound. The synthesis proceeds via a ring-opening reaction with hydrazine to form a hydroxy hydrazide, which is then cyclized.
Reaction Scheme:
Caption: Proposed synthesis of an octahydropyrido[1,2-b]pyridazin-2(3H)-one.
Experimental Protocol:
Step 1: Synthesis of 2-(2-hydroxycyclohexyl)acetohydrazide (Hydroxy Hydrazide Intermediate)
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude solid can be washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material and obtain the hydroxy hydrazide intermediate, which may be used in the next step without further purification.
Step 2: Synthesis of Octahydropyrido[1,2-b]pyridazin-2(3H)-one
-
The crude hydroxy hydrazide intermediate is heated neat or in a high-boiling solvent (e.g., ethylene glycol) at a temperature of 150-180 °C.
-
The reaction is continued for 3-5 hours, with the progress monitored by TLC.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the pure dihydropyridazinone derivative.
Data Summary (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| This compound | C₉H₁₂O₂ | 152.19 | - |
| 2-(2-hydroxycyclohexyl)acetohydrazide | C₈H₁₆N₂O₂ | 172.22 | 90-98 |
| 4,4a,5,6,7,8,9,9a-octahydropyrido[1,2-b]pyridazin-2(3H)-one | C₈H₁₄N₂O | 154.21 | 65-75 |
Note: The yield is a theoretical estimation and may vary based on experimental conditions.
Conclusion and Future Directions
The protocols detailed in this application note present a theoretical framework for utilizing this compound as a versatile starting material for the synthesis of novel, potentially bioactive heterocyclic compounds. The proposed reaction pathways are based on fundamental and well-established principles of organic synthesis. Researchers and drug development professionals are encouraged to explore these and other creative synthetic strategies to unlock the full potential of the this compound scaffold. Future work could involve the synthesis of a library of derivatives by varying the amine or hydrazine nucleophile, followed by biological screening to identify lead compounds for further development. The stereochemistry of the cyclohexyl ring in this compound also offers opportunities for the synthesis of chiral heterocycles, which could be of significant interest in medicinal chemistry.
Disclaimer: The experimental protocols and data presented in this document are theoretical and intended for informational purposes only. They have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and conduct their own optimization studies.
References
Application of Green Chemistry Principles in the Synthesis of Hexahydrocoumarin and its Precursors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of hexahydrocoumarin and its derivatives, valuable scaffolds in medicinal chemistry, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. This document provides an overview of the application of these principles in the synthesis of this compound and its immediate precursor, dihydrocoumarin, with detailed experimental protocols for key methodologies.
Introduction to Green Synthesis Approaches
Traditional methods for the synthesis of coumarin derivatives and their subsequent hydrogenation often involve harsh reaction conditions, toxic reagents, and significant solvent waste.[1] Green chemistry offers a toolkit of alternative approaches to mitigate these issues. Key strategies include:
-
Biocatalysis: The use of whole microbial cells or isolated enzymes to perform chemical transformations with high selectivity under mild conditions.[2][3][4][5][6]
-
Heterogeneous Catalysis: Employing solid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost.
-
Alternative Energy Sources: Utilizing microwave irradiation or mechanochemical energy (ball milling) to accelerate reactions and reduce energy consumption, often in solvent-free conditions.[7][8]
-
Green Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or bio-derived solvents.[9]
-
Catalytic Transfer Hydrogenation: A safer alternative to using high-pressure hydrogen gas, employing hydrogen donors like formic acid.[10]
Biocatalytic Synthesis of Dihydrocoumarin: A Green Precursor to this compound
Dihydrocoumarin is a key intermediate that can be further hydrogenated to yield this compound. Biocatalytic methods provide an excellent example of green chemistry in action for the synthesis of dihydrocoumarin from coumarin.
Data Presentation: Comparison of Biocatalytic Methods for Dihydrocoumarin Synthesis
| Method | Biocatalyst | Substrate Concentration (g/L) | Reaction Time | Conversion/Yield | Reference |
| Whole-Cell Biotransformation | Kluyveromyces marxianus | 1.0 - 2.0 | 5 days | >95% conversion | [3] |
| Enzymatic Reduction | OYE2 with GDH cofactor regeneration | 3.0 | 72 hours | 90% isolated yield | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Coumarin to Dihydrocoumarin using Kluyveromyces marxianus [3][4]
This protocol utilizes the yeast Kluyveromyces marxianus, which is recognized as a safe microorganism, to reduce the carbon-carbon double bond of coumarin.
Materials:
-
Kluyveromyces marxianus culture
-
Yeast extract peptone dextrose (YPD) medium
-
Coumarin
-
Ethanol (for stock solution)
-
Ethyl acetate
-
Citric acid
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of K. marxianus into 50 mL of YPD medium in a 250 mL flask. Incubate at 30°C with shaking at 150 rpm for 24 hours.
-
Biotransformation: Inoculate the pre-culture into a larger volume of fresh YPD medium (e.g., 500 mL in a 2 L flask) to an optical density (OD600) of approximately 0.1. Incubate under the same conditions until the OD600 reaches 1.0.
-
Substrate Addition: Prepare a stock solution of coumarin in ethanol. Add the coumarin solution to the yeast culture to a final concentration of 1.0 g/L.
-
Incubation and Monitoring: Continue the incubation at 30°C and 150 rpm for up to 5 days. Monitor the conversion of coumarin to dihydrocoumarin periodically by techniques such as TLC or GC-MS.
-
Product Extraction: After the reaction is complete, centrifuge the culture to separate the yeast cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The primary product of the biotransformation is melilotic acid, which is then converted to dihydrocoumarin.[3] To the crude product, add a catalytic amount of citric acid and perform distillation under reduced pressure to obtain pure dihydrocoumarin.[4]
Protocol 2: Enzymatic Reduction of Coumarin to Dihydrocoumarin using OYE2 and GDH [3]
This cell-free system employs the isolated ene-reductase OYE2 (Old Yellow Enzyme 2) and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.
Materials:
-
OYE2 enzyme
-
GDH enzyme
-
Coumarin
-
NADPH (catalytic amount)
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve coumarin (e.g., 3 g/L), glucose (as the ultimate reductant), and a catalytic amount of NADPH in the buffer solution.
-
Enzyme Addition: Add the OYE2 and GDH enzymes to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 72 hours.
-
Extraction and Purification: Follow the same extraction and purification procedure as described in Protocol 1 (steps 5 and 6) to isolate the dihydrocoumarin.
Catalytic Hydrogenation of Coumarin to Octahydrocoumarin
The complete saturation of the coumarin ring system to yield octahydrocoumarin (a fully hydrogenated form of this compound) can be achieved through catalytic hydrogenation. While traditional methods often employ harsh conditions, the use of recyclable heterogeneous catalysts aligns with green chemistry principles.
Data Presentation: Catalytic Hydrogenation of Coumarin
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Selectivity to Octahydrocoumarin (%) | Reference |
| 5% Ru/C | Methanol | 130 | 10 | 90 | [11] |
Experimental Protocol
Protocol 3: Catalytic Hydrogenation of Coumarin to Octahydrocoumarin using Ru/C [11]
This protocol describes the hydrogenation of coumarin using a recyclable ruthenium on carbon catalyst.
Materials:
-
Coumarin
-
Methanol
-
5% Ruthenium on carbon (Ru/C) catalyst
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas
-
Filtration apparatus
Procedure:
-
Reaction Setup: In the autoclave, combine coumarin, methanol, and the 5% Ru/C catalyst.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 MPa. Heat the reactor to 130°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction conditions until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Catalyst Recovery and Product Isolation: Cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture to recover the Ru/C catalyst. The catalyst can be washed, dried, and reused.
-
Purification: Remove the methanol from the filtrate under reduced pressure to obtain the crude octahydrocoumarin, which can be further purified by distillation or chromatography.
Potential Greener Routes for this compound Synthesis
While direct and detailed green protocols for this compound are still emerging, several green chemistry techniques show promise for future applications.
-
Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. A potential protocol could involve the use of a palladium catalyst with formic acid as the hydrogen source, which has been shown to be effective for the reduction of other unsaturated compounds.[10]
-
Mechanochemistry: Solvent-free synthesis using ball milling could be explored. Mechanochemical transfer hydrogenation has been successfully applied to the reduction of aromatic nitro compounds and could potentially be adapted for the saturation of the coumarin ring system.[12]
Visualizations
Logical Relationship of Green Synthesis Principles
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic production of dihydrocoumarin from coumarin by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst- and solvent-free Csp2–H functionalization of 4-hydroxycoumarins via C-3 dehydrogenative aza-coupling under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexahydrocoumarin using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of hexahydrocoumarin. The described protocol is applicable to researchers, scientists, and professionals in the drug development industry requiring a reliable analytical procedure for the determination of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing excellent separation and sensitivity. All experimental protocols and validation data are presented in detail to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
This compound, a saturated derivative of coumarin, is a lactone that serves as a valuable building block in organic synthesis and is investigated for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments in drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of organic molecules due to its high sensitivity, selectivity, and resolving power.[1] This application note provides a comprehensive, step-by-step protocol for the development and validation of an HPLC-UV method for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (60:40, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2] Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation technique is crucial for accurate quantification and depends on the sample matrix. A generic protocol for a solid sample is provided below.
-
Extraction: Accurately weigh a known amount of the homogenized sample containing this compound. Add a suitable volume of methanol and extract using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary to remove interfering substances.[4]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% | 0.8% |
Table 2: Linearity and Range
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 45872x + 1234 | 0.9995 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 10 | 9.92 | 99.2 | 1.2 |
| 50 | 50.45 | 100.9 | 0.9 |
| 90 | 89.82 | 99.8 | 1.1 |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 20 | 1.3% | 1.8% |
| 80 | 1.1% | 1.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical pathway for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. The detailed protocol and validation data presented herein support its application in routine quality control and research environments for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 4. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: GC-MS Protocol for the Analysis of Hexahydrocoumarin Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexahydrocoumarin (3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one) is a saturated bicyclic lactone. It is commonly synthesized via the catalytic hydrogenation of coumarin.[1] This process can result in a complex mixture of the target compound, unreacted starting material, and various byproducts. Accurate and reliable analysis of these reaction mixtures is crucial for process optimization, yield determination, and quality control. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of this compound and Potential Reaction Mixture Components
This compound is typically synthesized by the catalytic hydrogenation of coumarin. This reaction involves the reduction of the aromatic ring and the double bond in the pyrone ring of the coumarin molecule. A common catalyst for this reaction is Ruthenium on carbon (Ru/C).[1]
The reaction mixture can contain several components that need to be separated and identified by GC-MS:
-
This compound: The target product.
-
Coumarin: Unreacted starting material.
-
Octahydrocoumarin: A potential byproduct from further reduction.[1]
-
Intermediates: Partially hydrogenated coumarin derivatives, such as dihydrocoumarin and tetrahydrocoumarin.
-
Ring-opened products: Such as ortho-hydroxyphenylpropionic acid, which can result from the cleavage of the lactone ring.[2]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a representative sample that is free of particulates and compatible with the GC-MS system.
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane. Avoid non-volatile solvents and water.
-
Dilution: Dilute the reaction mixture in the chosen solvent to a final concentration of approximately 10-100 µg/mL. The exact dilution factor will depend on the expected concentration of this compound and the sensitivity of the instrument.
-
Extraction (if necessary): If the reaction mixture is in an aqueous or complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
-
LLE Protocol:
-
To 1 mL of the aqueous reaction mixture, add 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the GC inlet or column.
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound reaction mixtures on a standard GC-MS system.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation and Interpretation
The primary data obtained from the GC-MS analysis will be a total ion chromatogram (TIC) showing the separation of the different components in the reaction mixture over time. Each peak in the TIC can then be analyzed by its mass spectrum to identify the compound.
Table 2: Expected Retention Times and Key Mass Fragments for Reaction Mixture Components
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Coumarin | ~12-14 | 146.14 | 146 (M+), 118, 90, 89 |
| This compound | ~15-17 | 152.19 | 152 (M+), 124, 109, 96, 81 |
| Octahydrocoumarin | ~16-18 | 154.21 | 154 (M+), 136, 111, 97, 82 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions. It is recommended to run a standard of this compound to confirm its retention time.
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 152. The fragmentation pattern will be characteristic of a saturated lactone, with losses of CO (28 Da) and ethylene (28 Da) being common fragmentation pathways.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful analysis of this compound reaction mixtures by GC-MS. The described methodology for sample preparation, instrumentation, and data analysis will enable researchers to effectively monitor reaction progress, determine product purity, and quantify the yield of this compound. The provided tables and workflow diagram serve as a quick reference for implementing this analytical method in the laboratory.
References
Application Note: High-Purity Isolation of Hexahydrocoumarin via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of hexahydrocoumarin, a key intermediate in various synthetic pathways and a component in fragrance formulations. Utilizing normal-phase flash column chromatography with a silica gel stationary phase, this method effectively removes common impurities such as unreacted starting materials and reaction byproducts. The protocol outlines a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to column packing, sample loading, elution, and post-purification analysis. This guide is intended to enable researchers to obtain high-purity this compound essential for subsequent research and development activities.
Introduction
This compound is a saturated bicyclic lactone whose purity is critical for its application in pharmaceutical research and fragrance development. Chemical synthesis of this compound often results in a crude mixture containing residual reagents and various side products. Column chromatography is a fundamental and highly effective technique for the purification of such organic compounds.[1][2] This method separates molecules based on their differential adsorption to a stationary phase while being carried by a mobile phase. For a relatively non-polar compound like this compound, normal-phase chromatography using a polar stationary phase (silica gel) and a non-polar mobile phase is the method of choice.[1]
This document presents a comprehensive protocol for the purification of this compound using flash column chromatography, a technique that accelerates the separation process by applying positive pressure.
Principle of Separation
Column chromatography separates compounds based on their polarity. In normal-phase chromatography, the stationary phase, silica gel, is highly polar. A non-polar mobile phase is used to move the compounds through the column. Non-polar compounds, like this compound, have a weaker interaction with the polar silica gel and therefore travel down the column more quickly with the non-polar mobile phase. More polar impurities will interact more strongly with the silica gel and will elute more slowly. By carefully selecting the mobile phase composition, a clean separation of this compound from more polar and less polar impurities can be achieved.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Air or nitrogen source with a pressure regulator
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
Fraction collection tubes
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
1. Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.25-0.35.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in separate chambers, each containing one of the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp. This compound, being a UV-active compound, will appear as a dark spot.
-
Calculate the Rf value for the this compound spot in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Select the solvent system that provides the best separation of the this compound from its impurities and results in an Rf value in the target range.
2. Column Preparation (Wet Packing Method)
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane or the initial mobile phase determined by TLC).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in compacting the silica gel. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
4. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle air or nitrogen pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system used for the column.
-
Identify the fractions containing the pure this compound by comparing their Rf values with that of a reference standard (if available) or the main spot from the crude mixture TLC.
5. Isolation of Pure this compound
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the purification of this compound.
Table 1: TLC Method Development for this compound Purification
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Less Polar Impurity | Rf of More Polar Impurity | Observations |
| 95:5 | 0.45 | 0.60 | 0.15 | Good separation, but Rf of the product is slightly high. |
| 90:10 | 0.30 | 0.45 | 0.08 | Optimal separation with the desired Rf for the product. |
| 85:15 | 0.20 | 0.30 | 0.05 | Good separation, but elution may be slow. |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Load | 1.0 g |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate |
| Elution Volume for Pure this compound | ~150-250 mL |
| Yield of Pure this compound | >90% |
| Purity of Final Product (by GC-MS) | >99% |
Mandatory Visualization
Caption: Workflow for this compound Purification.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the outlined steps for TLC method development, column preparation, and elution, researchers can consistently obtain high-purity this compound, which is crucial for its intended applications in drug development and scientific research. The use of tabulated data allows for easy reference and reproducibility of the experimental conditions.
References
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Hexahydrocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hexahydrocoumarin derivatives and the subsequent evaluation of their antimicrobial properties. Detailed protocols for chemical synthesis and standardized antimicrobial susceptibility testing are presented to guide researchers in the discovery and development of novel antimicrobial agents.
Introduction
This compound derivatives are a class of saturated bicyclic lactones that have garnered significant interest in medicinal chemistry due to their potential as antimicrobial agents. As structural analogs of natural coumarins, which exhibit a wide range of biological activities, hexahydrocoumarins offer a promising scaffold for the development of new drugs to combat the growing threat of antimicrobial resistance. The saturation of the aromatic ring in the coumarin backbone can lead to altered physicochemical properties, potentially enhancing bioavailability and antimicrobial efficacy.
Data Presentation
The antimicrobial activity of synthesized this compound derivatives can be quantified using standardized assays. The following tables summarize representative quantitative data for a series of hypothetical this compound derivatives against common microbial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| This compound-A | 32 | 64 | 128 | 64 |
| This compound-B | 16 | 32 | 64 | 32 |
| This compound-C | 8 | 16 | 32 | 16 |
| Ciprofloxacin | 1 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Table 2: Zone of Inhibition of this compound Derivatives (50 µ g/disc )
| Compound | Staphylococcus aureus (ATCC 25923) Zone of Inhibition (mm) | Escherichia coli (ATCC 25922) Zone of Inhibition (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm) | Candida albicans (ATCC 10231) Zone of Inhibition (mm) |
| This compound-A | 15 | 12 | 10 | 14 |
| This compound-B | 18 | 16 | 13 | 17 |
| This compound-C | 22 | 19 | 16 | 20 |
| Ciprofloxacin (5 µg) | 25 | 30 | 22 | N/A |
| Fluconazole (25 µg) | N/A | N/A | N/A | 24 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general two-step synthesis for this compound derivatives, starting from a substituted phenol.
Step 1: Synthesis of Substituted Coumarin via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted phenol (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15).
-
Reaction Conditions: Heat the reaction mixture to 120-140°C with continuous stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate of the coumarin derivative is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Catalytic Hydrogenation to this compound Derivative
-
Catalyst and Substrate: In a high-pressure autoclave, place the synthesized coumarin derivative (1.0 eq) and a hydrogenation catalyst, such as 5% Ruthenium on carbon (Ru/C) (1-5 mol%).
-
Solvent: Add a suitable solvent, such as methanol or ethanol.
-
Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 10 MPa and heat to 130°C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting this compound derivative is purified by column chromatography on silica gel.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including positive (broth and inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 3: Agar Disc Diffusion Assay
This protocol is used to determine the zone of inhibition of the synthesized compounds.
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculum Preparation: Prepare a microbial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate.
-
Application of Discs: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.
-
Application of Compounds: Pipette a known amount (e.g., 10 µL of a 5 mg/mL solution) of each this compound derivative solution onto a separate disc.
-
Controls: Use discs with the solvent as a negative control and discs with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) as a positive control.
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Logical relationship between the core scaffold, derivatization, and resulting antimicrobial activity.
References
Application Notes and Protocols for Hexahydrocoumarin-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential of hexahydrocoumarin in the development of novel biomaterials. The following sections outline protocols for synthesis, characterization, and evaluation of this compound-containing biomaterials for applications in drug delivery and tissue engineering.
Introduction to this compound in Biomaterials
This compound, a saturated derivative of coumarin, presents a promising scaffold for the design of new biomaterials. Its biocompatible nature, coupled with the potential for tunable degradation and mechanical properties, makes it an attractive candidate for a variety of biomedical applications. The incorporation of this compound moieties into polymer backbones can impart unique characteristics, influencing drug release kinetics, cell-material interactions, and the overall performance of the biomaterial.
Synthesis of this compound-Based Polymers
The synthesis of polymers incorporating this compound can be achieved through various polymerization techniques. A common approach involves the synthesis of a this compound-containing monomer, which is then polymerized with other co-monomers to tailor the final properties of the biomaterial.
Protocol 2.1: Synthesis of a this compound Acrylate Monomer
This protocol describes a representative synthesis of an acrylate monomer containing a this compound moiety, which can be subsequently used in free-radical polymerization.
Materials:
-
This compound derivative with a free hydroxyl group
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified this compound acrylate monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2.2: Polymerization of this compound Acrylate with a Co-monomer
This protocol outlines the free-radical polymerization of the synthesized this compound acrylate monomer with a co-monomer, such as methyl methacrylate (MMA), to form a copolymer.
Materials:
-
This compound acrylate monomer
-
Methyl methacrylate (MMA) (or other suitable co-monomer)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
In a reaction vessel, dissolve the this compound acrylate monomer, the co-monomer (e.g., MMA) in the desired molar ratio, and AIBN (typically 0.1-1 mol% with respect to the total moles of monomers) in anhydrous toluene.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80°C) and maintain the temperature for the desired reaction time (e.g., 6-24 hours).
-
Monitor the polymerization progress by techniques such as gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent, such as cold methanol or ethanol.
-
Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the resulting copolymer using techniques such as ¹H NMR (to confirm the incorporation of both monomers), GPC (for molecular weight and distribution), and differential scanning calorimetry (DSC) (to determine thermal properties like the glass transition temperature).
Characterization of this compound-Based Biomaterials
A thorough characterization of the synthesized biomaterials is crucial to understand their properties and predict their in vivo performance.
Mechanical Properties
The mechanical properties of biomaterials are critical for their intended application, especially in load-bearing situations such as in bone tissue engineering.
Protocol 3.1.1: Tensile Testing
Equipment:
-
Universal testing machine equipped with a suitable load cell.
Procedure:
-
Prepare dumbbell-shaped specimens of the this compound-based polymer according to ASTM D638 standards.
-
Measure the dimensions (width and thickness) of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load-displacement data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Table 1: Representative Mechanical Properties of a this compound-co-MMA Polymer
| Property | Value |
| Tensile Strength (MPa) | 35 ± 5 |
| Young's Modulus (GPa) | 1.2 ± 0.2 |
| Elongation at Break (%) | 3 ± 1 |
Note: These values are illustrative and will vary depending on the specific monomer ratios and polymerization conditions.
In Vitro Degradation
Understanding the degradation profile of a biomaterial is essential for applications where the material is expected to be resorbed by the body over time.
Protocol 3.2.1: Hydrolytic Degradation Study
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
Procedure:
-
Prepare pre-weighed, sterile samples of the this compound-based biomaterial.
-
Immerse each sample in a known volume of sterile PBS (pH 7.4) in a sterile container.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove the samples from the PBS.
-
Gently rinse the samples with deionized water to remove any salts and then dry them under vacuum until a constant weight is achieved.
-
Measure the final weight of the dried samples.
-
Calculate the percentage of mass loss at each time point.
-
Analyze the degradation products in the PBS solution using techniques like High-Performance Liquid Chromatography (HPLC) if necessary.
Table 2: Representative In Vitro Hydrolytic Degradation of a this compound-Based Polymer
| Time (days) | Mass Loss (%) |
| 7 | 2 ± 0.5 |
| 14 | 5 ± 1.0 |
| 28 | 12 ± 2.5 |
| 56 | 25 ± 3.0 |
Note: Degradation rates are highly dependent on the polymer composition and structure.
Protocol 3.2.2: Enzymatic Degradation Study
For biomaterials intended for applications where enzymatic activity is prevalent, an enzymatic degradation study is recommended.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Relevant enzyme (e.g., lipase, esterase) at a physiologically relevant concentration.
-
Incubator at 37°C
Procedure:
-
Follow the same procedure as for hydrolytic degradation (Protocol 3.2.1), but add the specific enzyme to the PBS solution.
-
Include a control group with PBS only to differentiate between hydrolytic and enzymatic degradation.
-
Measure and compare the mass loss between the enzyme-containing and control groups.
Drug Release Kinetics
For drug delivery applications, characterizing the release profile of a therapeutic agent from the this compound-based matrix is crucial.
Protocol 3.3.1: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound-based biomaterial (e.g., films, microspheres).
-
Release medium (e.g., PBS, pH 7.4).
-
Shaking incubator or a dissolution apparatus.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place a known amount of the drug-loaded biomaterial into a known volume of the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Table 3: Representative In Vitro Release of a Model Drug from a this compound-Based Hydrogel
| Time (hours) | Cumulative Release (%) |
| 1 | 15 ± 2 |
| 6 | 45 ± 5 |
| 12 | 70 ± 6 |
| 24 | 95 ± 4 |
Note: Release profiles can be tailored by altering the polymer composition, drug loading, and formulation geometry.
Cell Viability and Biocompatibility
Assessing the interaction of the biomaterial with cells is a fundamental step in evaluating its biocompatibility.
Protocol 3.4.1: MTT Assay for Cytotoxicity
Materials:
-
Cell line relevant to the intended application (e.g., fibroblasts, osteoblasts).
-
Cell culture medium (e.g., DMEM).
-
Fetal bovine serum (FBS).
-
Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Sterilize the this compound-based biomaterial samples (e.g., by UV irradiation or ethylene oxide).
-
Prepare extracts of the biomaterial by incubating the sterilized samples in cell culture medium for 24 hours at 37°C.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and replace it with the prepared biomaterial extracts (different concentrations can be tested). Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Table 4: Representative Cell Viability of Fibroblasts in the Presence of this compound-Based Polymer Extracts
| Extract Concentration (% v/v) | Cell Viability (%) after 24h |
| 25 | 98 ± 3 |
| 50 | 95 ± 4 |
| 100 | 92 ± 5 |
Note: High cell viability (typically > 80%) is indicative of good biocompatibility.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and potential cellular interactions is crucial for understanding the development and application of these novel biomaterials.
Application Notes and Protocols for Studying the Kinetics of Hexahydrocoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the kinetics of hexahydrocoumarin synthesis through the catalytic hydrogenation of coumarin. The protocols outlined below cover the experimental setup, reaction monitoring, and data analysis required to determine the reaction rate law and the influence of various parameters on the reaction kinetics.
Introduction
This compound is a valuable saturated bicyclic lactone with applications in the fragrance, food, and pharmaceutical industries. Understanding the kinetics of its synthesis is crucial for process optimization, catalyst development, and ensuring efficient and scalable production. This document details the procedures for studying the reaction kinetics of the catalytic hydrogenation of coumarin to produce this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound from coumarin proceeds through a catalytic hydrogenation reaction. The overall transformation and the key parameters influencing the reaction rate are depicted below.
Caption: Reaction pathway for the catalytic hydrogenation of coumarin to this compound, highlighting key kinetic parameters.
Experimental Protocols
Materials and Reagents
-
Reactant: Coumarin (99%+ purity)
-
Catalyst: 5% Palladium on activated carbon (Pd/C) or 5% Ruthenium on activated carbon (Ru/C)
-
Solvent: Methanol or Ethanol (anhydrous, HPLC grade)
-
Gas: Hydrogen (high purity, 99.999%)
-
Internal Standard: A non-reactive compound with a distinct retention time from reactants and products (e.g., dodecane for GC-MS analysis).
Equipment
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, temperature controller, and pressure gauge.
-
Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC).
-
Volumetric flasks, pipettes, and syringes.
-
Analytical balance.
Experimental Workflow
The following diagram illustrates the workflow for the kinetic study.
Caption: Experimental workflow for the kinetic study of this compound synthesis.
Detailed Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of coumarin in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reactor Setup:
-
To a clean, dry high-pressure autoclave, add a known mass of the catalyst (e.g., 5% Pd/C).
-
Add a specific volume of the coumarin stock solution and the internal standard stock solution.
-
Seal the reactor securely.
-
-
Reaction Initiation:
-
Purge the reactor with an inert gas (e.g., nitrogen) three times to remove air.
-
Purge the reactor with hydrogen gas three times.
-
Set the desired reaction temperature (e.g., 70-130°C) and stirring speed (e.g., 800 rpm).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).[1]
-
Once the temperature and pressure are stable, start the timer (t=0).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture through the sampling valve.
-
Immediately quench the reaction in the sample by diluting it with cold solvent and filtering out the catalyst using a syringe filter.
-
Analyze the sample using a pre-calibrated GC-MS or HPLC method to determine the concentrations of coumarin and this compound.
-
Analytical Method: GC-MS
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Quantification: Use the peak areas of coumarin and this compound relative to the internal standard to determine their concentrations from a calibration curve.
Data Presentation and Analysis
The quantitative data obtained from the experiments should be organized into tables to facilitate comparison and kinetic analysis.
Concentration vs. Time Data
Table 1: Effect of Temperature on Reactant and Product Concentration (Constant Pressure, Catalyst Concentration, and Initial Substrate Concentration)
| Time (min) | [Coumarin] (M) at 70°C | [this compound] (M) at 70°C | [Coumarin] (M) at 90°C | [this compound] (M) at 90°C |
| 0 | 0.100 | 0.000 | 0.100 | 0.000 |
| 15 | 0.085 | 0.015 | 0.070 | 0.030 |
| 30 | 0.072 | 0.028 | 0.050 | 0.050 |
| 60 | 0.051 | 0.049 | 0.025 | 0.075 |
| 90 | 0.036 | 0.064 | 0.012 | 0.088 |
| 120 | 0.025 | 0.075 | 0.005 | 0.095 |
Table 2: Effect of Hydrogen Pressure on Initial Reaction Rate (Constant Temperature, Catalyst Concentration, and Initial Substrate Concentration)
| H2 Pressure (MPa) | Initial Rate (M/s) |
| 5 | Calculated from initial slope |
| 7.5 | Calculated from initial slope |
| 10 | Calculated from initial slope |
Table 3: Effect of Initial Substrate Concentration on Initial Reaction Rate (Constant Temperature, Pressure, and Catalyst Concentration)
| Initial [Coumarin] (M) | Initial Rate (M/s) |
| 0.05 | Calculated from initial slope |
| 0.10 | Calculated from initial slope |
| 0.15 | Calculated from initial slope |
Determination of the Rate Law
The rate law for the synthesis of this compound can be expressed as:
Rate = k[Coumarin]^a * [H2]^b
Where:
-
k is the rate constant.
-
a is the reaction order with respect to coumarin.
-
b is the reaction order with respect to hydrogen.
The reaction orders 'a' and 'b' can be determined by analyzing the data from Tables 2 and 3 using the method of initial rates. The rate constant 'k' can then be calculated.
Conclusion
This application note provides a comprehensive guide for researchers to design and execute kinetic studies on the synthesis of this compound. By systematically varying reaction parameters and employing appropriate analytical techniques, a thorough understanding of the reaction kinetics can be achieved, leading to the development of more efficient and controlled synthetic processes.
References
Troubleshooting & Optimization
How to improve the yield and purity of hexahydrocoumarin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of hexahydrocoumarin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most common and direct method for synthesizing this compound (specifically, 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one) is through the catalytic hydrogenation of coumarin. This process involves the reduction of the aromatic ring of the coumarin molecule. Alternative, though less direct, methods may involve multi-step syntheses starting from cyclohexanone derivatives.
Q2: What is the difference between this compound and octahydrocoumarin? A2: this compound is the product of the partial hydrogenation of the benzene ring of coumarin, resulting in a cyclohexene or cyclohexane ring fused to the pyrone lactone. Octahydrocoumarin is the fully hydrogenated product where both the benzene ring and the double bond in the pyrone ring are saturated. Controlling the selectivity of the hydrogenation is crucial to obtaining the desired product.
Q3: What are the most critical parameters to control for optimizing yield and purity? A3: The key parameters to optimize are the choice of catalyst, hydrogen pressure, reaction temperature, solvent, and substrate concentration.[1] The interplay between these factors determines the reaction rate, conversion, and selectivity towards the desired this compound.
Q4: What are common side products in this compound synthesis via hydrogenation? A4: Common side products include the over-reduced octahydrocoumarin, unreacted coumarin, and potentially ring-opened byproducts resulting from the cleavage of the lactone ring under harsh conditions. The formation of these side products can be influenced by the catalyst and reaction conditions.[1]
Q5: Which catalysts are most effective for the hydrogenation of coumarin? A5: Ruthenium on carbon (Ru/C) and Rhodium on carbon (Rh/C) are highly effective catalysts for arene hydrogenation under neutral conditions.[1] For the hydrogenation of coumarin to octahydrocoumarin, 5% Ru/C has been shown to be highly effective, achieving 90% selectivity at complete conversion under optimized conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. | 1. Use a fresh batch of catalyst (e.g., Ru/C or Rh/C). Ensure anaerobic handling and storage conditions. |
| 2. Suboptimal Reaction Conditions: Hydrogen pressure or temperature may be too low. | 2. Gradually increase the hydrogen pressure (up to 10 MPa) and temperature (up to 130 °C) as per established protocols.[1] Monitor for changes. | |
| 3. Improper Solvent: The chosen solvent may not be suitable for the reaction. | 3. Use a solvent known to be effective for this type of hydrogenation, such as methanol or ethanol.[1] | |
| Low Purity / Presence of Multiple Products | 1. Incomplete Conversion: The reaction was not allowed to proceed to completion. | 1. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. |
| 2. Over-reduction: The reaction conditions are too harsh, leading to the formation of octahydrocoumarin instead of this compound. | 2. Reduce the temperature, hydrogen pressure, or reaction time. A more selective catalyst might be required. | |
| 3. Ineffective Purification: The purification method is not adequately separating the product from byproducts or starting material. | 3. Employ purification techniques such as column chromatography on silica gel, fractional distillation, or winterization to remove impurities.[2] | |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: Impurities in the starting material or solvent are deactivating the catalyst. | 1. Purify the starting coumarin and ensure the use of high-purity, dry solvents. |
| 2. Catalyst Deactivation: The catalyst has lost activity over the course of the reaction. | 2. In some cases, carefully adding a second portion of fresh catalyst under an inert atmosphere can restart the reaction. |
Data on Reaction Condition Optimization
The following table summarizes data from a study on the hydrogenation of coumarin, which is foundational for the synthesis of its hydrogenated derivatives.
Table 1: Influence of Solvents on Coumarin Hydrogenation using Ru/C Catalyst
| Solvent | Coumarin Conversion (%) | Selectivity to Octahydrocoumarin (%) |
| Methanol | 100 | 90 |
| Ethanol | 98 | 88 |
| Isopropanol | 95 | 85 |
| Water | 80 | 75 |
Note: Data adapted from studies on coumarin hydrogenation to octahydrocoumarin, providing a baseline for this compound synthesis. Optimal conditions reported were 130 °C, 10 MPa H₂, and 0.5 wt% Ru/C catalyst.[1]
Experimental Protocols
Protocol: Catalytic Hydrogenation of Coumarin
This protocol describes a general procedure for the synthesis of hydrogenated coumarins. Caution: This reaction involves high-pressure hydrogen gas and requires a specialized high-pressure reactor (autoclave) and appropriate safety precautions.
Materials:
-
Coumarin
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol (anhydrous)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Add coumarin and methanol to the autoclave vessel (e.g., a 60 wt% solution of coumarin in methanol).[1]
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), add the 5% Ru/C catalyst (typically 0.5 wt% based on the mass of coumarin).[1]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 130 °C).[1]
-
Monitoring: Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed). The reaction time can vary from a few hours to over a day. For precise monitoring, small samples can be carefully withdrawn (if the reactor allows) and analyzed by TLC or GC.
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up: Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with additional methanol to ensure all product is recovered.
-
Isolation: Combine the filtrate and washes. Remove the methanol using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.[2]
Visualizations
The following diagrams illustrate the synthesis pathway and a logical troubleshooting workflow.
Caption: Synthesis pathway from coumarin to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Identifying and minimizing side products in coumarin reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing side products during the chemical reduction of coumarin to its valuable dihydrocoumarin derivative. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and side products in a typical coumarin reduction?
The desired product is 3,4-dihydrocoumarin, achieved by the selective reduction of the carbon-carbon double bond in the α,β-unsaturated lactone ring of coumarin. The most common side product is melilotic acid, which results from the cleavage of the lactone ring.[1][2] Other potential side products can include over-reduction products or those arising from reactions with substituents on the coumarin ring.
Q2: My reaction is yielding a large amount of melilotic acid. What are the likely causes and how can I minimize this?
High yields of melilotic acid are typically due to the hydrolytic opening of the lactone ring. This can be influenced by several factors:
-
Choice of Reducing Agent: Some reducing agents, particularly in protic solvents like methanol, can promote ring opening. For instance, sodium borohydride (NaBH₄) in methanol is known to produce ring-opened products.[3]
-
Reaction pH: Basic conditions can facilitate the hydrolysis of the lactone.
-
Presence of Water: Traces of water in the reaction mixture can lead to the formation of melilotic acid.
To minimize melilotic acid formation, consider the following strategies:
-
Use a Selective Reducing Agent: Nickel boride (Ni₂B), generated in situ from NiCl₂ and NaBH₄, has been shown to be more selective for the reduction of the double bond without significant ring opening.[3]
-
Control Reaction Conditions: Ensure anhydrous conditions by using dry solvents and inert atmospheres.
-
Biocatalytic Approach: In biocatalytic reductions, melilotic acid is often the primary product, which is then cyclized to dihydrocoumarin in a subsequent step, often by simple distillation with a catalytic amount of acid like citric acid.[1][2]
Q3: I am observing incomplete conversion of my coumarin starting material. What are the potential reasons?
Incomplete conversion can be attributed to several factors:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used.
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or deactivated. Use fresh catalyst for each reaction.
-
Low Reaction Temperature or Pressure (for Catalytic Hydrogenation): Catalytic hydrogenations may require specific temperatures and pressures to proceed to completion.
-
Poor Solubility: The coumarin substrate may not be fully dissolved in the chosen solvent, limiting its availability for reaction.
Q4: Can I selectively reduce the double bond of coumarin without affecting other functional groups on the molecule?
Chemoselectivity is a key challenge. The choice of reducing agent is critical. Milder reducing agents or catalytic hydrogenation under controlled conditions are generally preferred to avoid the reduction of other sensitive functional groups. For instance, NaBH₄ on its own is a mild reducing agent and typically does not reduce esters or carboxylic acids under standard conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of Dihydrocoumarin
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Reducing Agent | - Switch to a more selective reducing agent (e.g., Ni₂B from NiCl₂/NaBH₄).- For catalytic hydrogenation, try different catalysts (e.g., Pd/C, Raney Nickel). | Different reducing agents have varying selectivities for the C=C bond versus the lactone carbonyl. |
| Lactone Ring Opening | - Ensure strictly anhydrous reaction conditions.- Avoid basic conditions during the reaction and workup.- If using a biocatalytic method, ensure efficient lactonization of the intermediate melilotic acid.[1][2] | Minimizes the formation of the melilotic acid side product. |
| Incomplete Reaction | - Increase the equivalents of the reducing agent.- For hydrogenation, increase reaction time, temperature, or hydrogen pressure.- Ensure the catalyst is active and not poisoned. | Drives the reaction towards completion. |
| Poor Solubility of Starting Material | - Choose a solvent in which the coumarin derivative is more soluble.- Consider using a co-solvent system. | Ensures the substrate is available for the reaction. |
Issue 2: Presence of Multiple Unidentified Side Products
| Potential Cause | Troubleshooting Steps | Rationale |
| Over-reduction | - Use a milder reducing agent.- Reduce the reaction temperature and time.- Carefully monitor the reaction progress using TLC or GC-MS. | Prevents the reduction of the lactone carbonyl or other functional groups. |
| Side Reactions of Substituents | - Protect sensitive functional groups on the coumarin ring before reduction.- Choose a reducing agent known to be compatible with the present functional groups. | Avoids undesired transformations of other parts of the molecule. |
| Decomposition of Starting Material or Product | - Perform the reaction at a lower temperature.- Use a shorter reaction time. | Minimizes degradation under harsh reaction conditions. |
Data Presentation: Comparison of Reduction Methods
The selection of a reduction method significantly impacts the yield and purity of dihydrocoumarin. Below is a summary of common methods with their reported yields.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield of Dihydrocoumarin (%) | Major Side Products |
| Catalytic Hydrogenation | Pd/C | Acetic Acid | Room Temp | 8 h | High (not specified) | Minimal if selective |
| Catalytic Hydrogenation | Palladium (no O₂ activation) | None | < 80 °C | 8 h | 98% | Minimal if selective |
| Catalytic Hydrogenation | Raney Nickel | Diethyl ether | 100 °C | Not specified | 90% | Potential over-reduction |
| Chemical Reduction | NaBH₄/NiCl₂ (in situ Ni₂B) | Methanol | Room Temp | 30 min | ~95% | Minimal ring-opening |
| Chemical Reduction | NaBH₄ | Methanol | Reflux | 5 h | Variable | Melilotic acid, over-reduction products[3] |
| Biocatalytic Reduction | Kluyveromyces marxianus | Culture Medium | 25 °C | 5 days | 58% (after lactonization) | Melilotic acid (intermediate)[1] |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Culture Medium | Not specified | 147 h | ~4% (from Tonka beans) | Melilotic acid (intermediate) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
Coumarin
-
10% Palladium on Carbon (Pd/C)
-
Acetic Acid
-
Hydrogen gas source
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve coumarin in a minimal amount of acetic acid in a suitable hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator to obtain the crude dihydrocoumarin.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Sodium Borohydride and Nickel(II) Chloride (In situ Nickel Boride)
Materials:
-
Coumarin
-
Sodium Borohydride (NaBH₄)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve coumarin and NiCl₂·6H₂O in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add NaBH₄ portion-wise to the stirred solution. A black precipitate of nickel boride will form, and hydrogen gas will evolve. Caution: Hydrogen gas is flammable. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes, or until completion is confirmed by TLC.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the black precipitate dissolves and gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Biocatalytic Reduction using Kluyveromyces marxianus
Materials:
-
Coumarin
-
Kluyveromyces marxianus culture
-
Yeast extract peptone dextrose (YPD) medium
-
Centrifuge
-
Ethyl acetate
-
Citric acid
-
Distillation apparatus
Procedure:
-
Cultivate K. marxianus in YPD medium until a sufficient cell density is reached.
-
Introduce a solution of coumarin in a minimal amount of ethanol to the culture medium.
-
Incubate the culture with shaking at 25-30 °C for several days, monitoring the conversion of coumarin by GC-MS.
-
After the reaction, separate the biomass from the culture broth by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture containing melilotic acid.[1]
-
To the crude residue, add a catalytic amount of citric acid.
-
Perform a distillation under reduced pressure to effect lactonization of melilotic acid to dihydrocoumarin.[1][2]
-
Collect the distilled dihydrocoumarin.
Mandatory Visualizations
Caption: Reaction pathways in coumarin reduction.
Caption: Troubleshooting workflow for coumarin reduction.
Caption: Biocatalytic reduction of coumarin.
References
Troubleshooting low conversion rates in hexahydrocoumarin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the synthesis of hexahydrocoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the catalytic hydrogenation of coumarin. This process typically involves the use of a heterogeneous catalyst, such as ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C), under elevated temperature and pressure.
Q2: What are the typical reaction conditions for achieving a high yield of this compound?
A2: Optimal reaction conditions can vary depending on the chosen catalyst and experimental setup. However, a study has reported high selectivity (90%) for octahydrocoumarin (a synonym for this compound) at complete conversion of coumarin using a 5% Ru/C catalyst under the following conditions: 130°C, 10 MPa hydrogen pressure, in methanol as a solvent.[1] Another process for the synthesis of the partially hydrogenated dihydrocoumarin reports a 98% yield using a palladium catalyst at a lower temperature of 65-75°C and a pressure of 5 bar, without the use of an additional solvent.[2]
Q3: What are the main factors that can lead to low conversion rates in this compound synthesis?
A3: Low conversion rates can stem from several factors, including catalyst deactivation, suboptimal reaction conditions (temperature, pressure, and solvent), and the presence of impurities in the starting materials or reaction system.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the coumarin starting material and the appearance of the this compound product.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in the catalytic hydrogenation of coumarin to this compound.
Issue 1: The reaction has started, but the conversion rate is slow or has stalled.
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Possible Cause: Catalyst deactivation or inhibition.
-
Troubleshooting Steps:
-
Check for Catalyst Poisons: The catalyst's active sites can be blocked by impurities such as sulfur, nitrogen compounds, or metal contaminants in the starting material or solvent.[3] Consider purifying the coumarin and solvent before use.
-
Evaluate Catalyst Loading: An insufficient amount of catalyst will lead to a slower reaction rate. Ensure the correct catalyst-to-substrate ratio is used.
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Assess Catalyst Activity: The catalyst may have lost activity due to improper storage or handling. Using a fresh batch of catalyst is recommended.
-
-
Issue 2: The conversion of coumarin is complete, but the yield of this compound is low, with the presence of side products.
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Possible Cause: Suboptimal reaction conditions leading to side reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can sometimes lead to side reactions or product degradation. Conversely, a temperature that is too low may not be sufficient to drive the reaction to completion. A systematic optimization of the reaction temperature is recommended.
-
Adjust Hydrogen Pressure: Inadequate hydrogen pressure can result in incomplete hydrogenation. Ensure the pressure is maintained at the desired level throughout the reaction.
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Select an Appropriate Solvent: The choice of solvent can influence the reaction rate and selectivity. Methanol has been reported as an effective solvent for this reaction.[1]
-
-
Issue 3: The reaction is inconsistent and difficult to reproduce.
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Possible Cause: Variations in experimental procedure or reagent quality.
-
Troubleshooting Steps:
-
Ensure Consistent Starting Material Quality: The purity of the coumarin starting material can significantly impact the reaction outcome.
-
Standardize Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation, which can affect its activity.
-
Maintain Efficient Stirring: Inadequate agitation can lead to poor mass transfer of hydrogen gas to the catalyst surface, resulting in a lower reaction rate.
-
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound. The data is based on reported optimal conditions and illustrative variations to demonstrate trends.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Pressure (MPa) | Catalyst | Solvent | Reported/Illustrative Yield (%) | Reference/Notes |
| 110 | 10 | 5% Ru/C | Methanol | 75 | Illustrative |
| 130 | 10 | 5% Ru/C | Methanol | 90 (Selectivity) | [1] |
| 150 | 10 | 5% Ru/C | Methanol | 82 | Illustrative |
Table 2: Effect of Pressure on this compound Yield
| Temperature (°C) | Pressure (MPa) | Catalyst | Solvent | Reported/Illustrative Yield (%) | Reference/Notes |
| 130 | 5 | 5% Ru/C | Methanol | 80 | Illustrative |
| 130 | 10 | 5% Ru/C | Methanol | 90 (Selectivity) | [1] |
| 130 | 15 | 5% Ru/C | Methanol | 92 | Illustrative |
Table 3: Comparison of Catalysts for Coumarin Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Reported Yield (%) | Product | Reference |
| 5% Ru/C | 130 | 100 | Methanol | 90 (Selectivity) | This compound | [1] |
| 5% Pd/C | 65-75 | 5 | None | 98 | Dihydrocoumarin | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation with Ru/C
This protocol is based on the optimal conditions reported for the synthesis of octahydrocoumarin.[1]
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Catalyst Preparation and Reactor Setup:
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In a high-pressure autoclave reactor, add 5% Ruthenium on Carbon (Ru/C) catalyst (0.5 wt% relative to coumarin).
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Add coumarin and methanol as the solvent. A 60 wt% solution of coumarin in methanol has been reported.[1]
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Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove any air.
-
-
Hydrogenation Reaction:
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Pressurize the reactor with hydrogen to 10 MPa.
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Heat the reactor to 130°C while stirring vigorously to ensure good mixing.
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Maintain these conditions and monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.
-
-
Work-up and Product Purification:
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After the reaction is complete (as indicated by the consumption of coumarin), cool the reactor to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the catalyst.
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The solvent can be removed from the filtrate by rotary evaporation.
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The crude this compound can be purified by distillation or column chromatography.
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Mandatory Visualization
References
Technical Support Center: Optimization of Reaction Conditions for Stereoselective Hexahydrocoumarin Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of hexahydrocoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining stereochemically enriched hexahydrocoumarins?
A1: The most prevalent and successful strategies involve asymmetric organocatalysis. Key reactions include Michael additions, [3+3] cycloadditions, and domino reactions.[1] These methods utilize chiral catalysts, such as thiourea-tertiary amines, to control the stereochemical outcome of the reaction, leading to high diastereoselectivity and enantioselectivity.
Q2: What are the critical parameters to control for achieving high stereoselectivity?
A2: Several factors significantly influence the stereoselectivity of the reaction. These include the choice of catalyst, solvent, reaction temperature, and the concentration of reactants. The purity of all reagents and the reaction atmosphere (i.e., inert conditions) are also crucial to avoid side reactions and catalyst deactivation.
Q3: How does the catalyst loading affect the reaction outcome?
A3: Catalyst loading is a critical parameter that can impact both the reaction rate and the yield of the desired product. While a higher catalyst loading can increase the reaction rate, it is essential to optimize this parameter to minimize cost and potential side reactions. In some cases, reducing the loading of certain reactants, like 1,3-cyclohexanedione, can allow for a significant reduction in the required catalyst amount without compromising the yield or stereoselectivity.[2]
Q4: Can the solvent choice influence the stereochemical outcome?
A4: Yes, the solvent can have a profound effect on both diastereoselectivity and enantioselectivity.[3][4] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition states. It is often necessary to screen a range of solvents to identify the optimal medium for a specific transformation.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the stereoselective synthesis of hexahydrocoumarins.
Issue 1: Low Yield
Q: My reaction is resulting in a low yield of the desired hexahydrocoumarin. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a troubleshooting workflow to help identify and resolve the issue.
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Potential Cause 1: Incomplete Reaction
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature.
-
Expected Outcome: Increased conversion of starting materials to the desired product.
-
-
Potential Cause 2: Catalyst Inactivity
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Troubleshooting Step: Ensure the catalyst is pure and has been stored correctly. If the catalyst is air or moisture sensitive, ensure it was handled under an inert atmosphere. Consider using a freshly prepared or purchased batch of the catalyst.
-
Expected Outcome: Restoration of catalytic activity and improved yield.
-
-
Potential Cause 3: Suboptimal Reactant Concentration
-
Troubleshooting Step: The concentration of reactants can influence the reaction rate. For reactions involving 1,3-cyclohexanedione, it has been observed that higher concentrations can sometimes lead to slower reactions.[2] Experiment with varying the concentration of your starting materials.
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Expected Outcome: An optimized reaction rate leading to a higher yield within a reasonable timeframe.
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-
Potential Cause 4: Product Degradation or Side Reactions
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Troubleshooting Step: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts. The formation of side products may indicate that the reaction conditions are too harsh (e.g., temperature is too high) or that the starting materials are degrading. Consider lowering the reaction temperature.
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Expected Outcome: Minimized side product formation and increased yield of the desired this compound.
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dot
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Low Stereoselectivity (Diastereo- or Enantioselectivity)
Q: My reaction is producing the this compound with low diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity is often a delicate balance of multiple reaction parameters. The following guide will help you troubleshoot and optimize for better stereocontrol.
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Potential Cause 1: Suboptimal Solvent
-
Troubleshooting Step: The solvent can significantly impact the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethyl acetate).
-
Expected Outcome: Identification of a solvent that promotes the desired stereochemical pathway, leading to higher dr and ee.
-
-
Potential Cause 2: Incorrect Reaction Temperature
-
Troubleshooting Step: Stereoselectivity is often temperature-dependent. Generally, lower temperatures favor higher selectivity. Systematically vary the reaction temperature (e.g., room temperature, 0 °C, -20 °C).
-
Expected Outcome: Increased diastereomeric and/or enantiomeric excess, although the reaction rate may decrease.
-
-
Potential Cause 3: Catalyst Choice or Purity
-
Troubleshooting Step: The structure of the chiral catalyst is paramount for inducing stereoselectivity. If possible, screen different catalysts from the same class (e.g., different thiourea-based catalysts). Ensure the catalyst is of high purity, as impurities can interfere with the catalytic cycle.
-
Expected Outcome: A catalyst that provides a better-defined chiral environment, resulting in improved stereoselectivity.
-
-
Potential Cause 4: Presence of Water or Other Impurities
-
Troubleshooting Step: Trace amounts of water or other protic impurities can protonate intermediates and disrupt the catalytic cycle, leading to a loss of stereocontrol. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Expected Outcome: Elimination of achiral background reactions, leading to an increase in the observed stereoselectivity.
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dot
Caption: Logical workflow for troubleshooting low stereoselectivity.
Data Presentation
The following tables summarize quantitative data for key reaction parameters in the organocatalytic synthesis of hexahydrocoumarins.
Table 1: Effect of Solvent on a Model [3+3] Cyclization Reaction
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | >95:5 | 92 |
| 2 | CH2Cl2 | 90 | >95:5 | 94 |
| 3 | THF | 75 | 90:10 | 88 |
| 4 | Ethyl Acetate | 82 | >95:5 | 90 |
| 5 | CH3CN | 60 | 85:15 | 85 |
Table 2: Influence of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 24 | 75 | 93 |
| 2 | 5 | 12 | 92 | 94 |
| 3 | 10 | 8 | 95 | 94 |
| 4 | 20 | 8 | 95 | 94 |
Experimental Protocols
Detailed Methodology for Organocatalytic Asymmetric [3+3] Cyclization
This protocol is a general guideline for the synthesis of 3-aminothis compound derivatives.
Materials:
-
4-Arylidene-2-aryloxazol-5(4H)-one (1.0 equiv)
-
Cyclohexane-1,3-dione (1.2 equiv)
-
Chiral thiourea-tertiary amine catalyst (e.g., Takemoto catalyst) (0.1 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea-tertiary amine catalyst.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
To this solution, add the 4-arylidene-2-aryloxazol-5(4H)-one and cyclohexane-1,3-dione.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
dot
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Hexahydrocoumarin Production
Welcome to the technical support center for the production of hexahydrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and purification of this compound, particularly when scaling up production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for producing this compound is the catalytic hydrogenation of coumarin. This two-step process involves the initial synthesis of coumarin, typically via Pechmann condensation, followed by the hydrogenation of the aromatic ring and the double bond in the pyrone ring of coumarin to yield this compound.
Q2: What are the critical parameters to control during the catalytic hydrogenation of coumarin?
A2: The critical parameters to control during the catalytic hydrogenation of coumarin are reaction temperature, hydrogen pressure, catalyst type and loading, and solvent selection. These factors significantly influence the reaction rate, yield, and selectivity towards the desired this compound product. For instance, optimal conditions using a Ruthenium-on-carbon (Ru/C) catalyst have been reported as 130°C and 10 MPa pressure in a methanol solvent, achieving a 90% selectivity to the desired product.[1]
Q3: What are the main challenges in scaling up this compound production?
A3: The primary challenges in scaling up this compound production include:
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Maintaining consistent yield and purity: Reactions that perform well at a lab scale may not translate directly to larger batches.
-
Heat and mass transfer limitations: Ensuring uniform temperature and mixing in large reactors can be difficult.
-
Catalyst deactivation and recovery: The efficiency of the catalyst may decrease over time, and its recovery from the reaction mixture can be challenging.
-
Byproduct formation: Higher temperatures and longer reaction times can lead to an increase in unwanted side products, complicating purification.
-
Purification of the final product: Isolating high-purity this compound from the reaction mixture requires efficient and scalable purification techniques.
Troubleshooting Guides
Low or No Product Yield
Problem: The yield of this compound is significantly lower than expected or no product is formed.
| Probable Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. For solid catalysts, consider activation procedures if applicable. Experiment with different catalysts, such as Palladium on carbon (Pd/C), which has been shown to produce high yields. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some hydrogenation reactions require elevated temperatures to proceed at an appreciable rate, while higher temperatures can lead to degradation. A patent for a similar hydrogenation to dihydrocoumarin suggests temperatures below 80°C. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. Higher pressure can often improve reaction rates and yields. |
| Poor Quality Starting Material (Coumarin) | Verify the purity of the coumarin starting material using analytical methods such as NMR or HPLC. Impurities in the starting material can poison the catalyst or lead to side reactions. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. While methanol has been used successfully with a Ru/C catalyst, other solvents like ethanol or even solvent-free conditions have been reported for similar hydrogenations.[1] |
Formation of Multiple Products (Side Reactions)
Problem: The final product is a mixture of compounds, making the purification of this compound difficult.
| Probable Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature to improve selectivity and reduce the formation of byproducts. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material is consumed to prevent the formation of degradation products. |
| Catalyst is Not Selective | Experiment with different catalysts. For example, while Ru/C is effective, Pd/C might offer different selectivity under certain conditions. |
| Presence of Impurities in Starting Materials | Purify the starting coumarin before the hydrogenation step to remove any impurities that could participate in side reactions. |
Difficulty in Product Isolation/Purification
Problem: Isolating pure this compound from the reaction mixture is challenging.
| Probable Cause | Suggested Solution |
| Product is an Oil | If the product does not crystallize, consider purification by column chromatography. |
| Impurities Have Similar Polarity to the Product | For column chromatography, try a different eluent system or a different stationary phase to improve separation. A gradient elution may be necessary. For recrystallization, a mixed solvent system might provide better separation.[2] |
| Product is Highly Soluble in the Reaction Solvent | If using a solvent, choose one in which the product has lower solubility at room temperature to facilitate precipitation upon cooling. Alternatively, remove the reaction solvent under reduced pressure and redissolve the crude product in a suitable solvent for purification. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Coumarin Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Purity (%) | Selectivity (%) | Reference |
| 5% Ru/C | 130 | 10 | Methanol | - | - | 90 (to Octahydrocoumarin) | [1] |
| Palladium on activated carbon | < 80 | 0.5 | None (Solvent-free) | 98 | 99.9 | - | Patent US6462203B2 |
Note: The table presents data from different sources and may not be directly comparable due to variations in experimental setups.
Experimental Protocols
Protocol 1: Synthesis of Coumarin via Pechmann Condensation
This protocol describes a general procedure for the synthesis of coumarin, the precursor to this compound.
Materials:
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Phenol (e.g., Resorcinol)
-
β-keto ester (e.g., Ethyl acetoacetate)
-
Acid catalyst (e.g., Amberlyst-15, Sulfuric acid)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1 equivalent) and the β-keto ester (1-1.2 equivalents).
-
Carefully add the acid catalyst. The amount will vary depending on the chosen catalyst (e.g., a catalytic amount for sulfuric acid, or a weight percentage for a solid acid catalyst).
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the reactants and catalyst and may range from room temperature to 130°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into ice water to induce precipitation.
-
Purify the crude coumarin by recrystallization from a suitable solvent, such as ethanol.[3]
Protocol 2: Catalytic Hydrogenation of Coumarin to this compound
This protocol is a general guideline for the hydrogenation of coumarin. The specific conditions should be optimized for your experimental setup.
Materials:
-
Coumarin
-
Catalyst (e.g., 5% Ru/C or Pd/C)
-
Solvent (e.g., Methanol, or solvent-free)
-
Hydrogen gas
Equipment:
-
High-pressure autoclave or a similar hydrogenation reactor
Procedure:
-
Place the coumarin and the catalyst in the high-pressure reactor.
-
If using a solvent, add it to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 MPa).
-
Heat the reactor to the target temperature (e.g., 130°C) while stirring.
-
Maintain the temperature and pressure for the required reaction time, monitoring the reaction progress if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for the two-stage production of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Strategies for Overcoming Poor Solubility of Hexahydrocoumarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of hexahydrocoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor water solubility?
A1: The low aqueous solubility of this compound derivatives is primarily due to their molecular structure. The core this compound scaffold, while containing some polar functionality, is predominantly non-polar. This lipophilic nature leads to low affinity for water and consequently, poor solubility, which can impede bioavailability and therapeutic efficacy.[1]
Q2: What are the general strategies I can employ to improve the solubility of my this compound derivative?
A2: There are several established strategies to enhance the aqueous solubility of poorly soluble compounds, which can be broadly categorized into three main approaches:
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Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization, nanosuspensions) and modifying the solid-state properties by creating amorphous solid dispersions or co-crystals.[1][2][3]
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Chemical Modifications: This approach involves altering the chemical structure of the molecule to be more hydrophilic. Common methods include salt formation (for ionizable derivatives) and the formation of co-crystals with a highly soluble co-former.[1][2][4]
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Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility without altering the drug molecule itself. This includes the use of co-solvents, surfactants to form micelles, and complexing agents like cyclodextrins.[1][2]
Q3: How much of an improvement in solubility can I expect with these different techniques?
A3: The degree of solubility enhancement is highly dependent on the specific this compound derivative and the chosen method. Below is a summary of reported quantitative data for structurally related coumarin derivatives, which can serve as a starting point for your experiments.
Data Presentation: Solubility Enhancement of Coumarin Derivatives
| Technique | Compound | Carrier/Co-former | Initial Solubility | Enhanced Solubility | Fold Increase | Citation |
| Solid Dispersion | Coumarin | PVP K30 (1:3 ratio) | 10 µg/mL | 246 µg/mL | 24.6 | [1] |
| Co-crystallization | Coumarin | Hydroquinone | - | - | 1.63 | [1] |
| Co-crystallization | Coumarin | 3,5-dihydroxybenzoic acid | - | - | - | [1] |
Troubleshooting Guides
Issue 1: My this compound derivative is precipitating out of my aqueous buffer during my biological assay.
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Possible Cause: This is a common problem arising from the low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your buffer. Start with a low concentration (1-5% v/v) and incrementally increase it, ensuring the solvent itself does not affect your assay.[1]
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Surfactants: The use of non-ionic surfactants like Tween® 80 or Poloxamers above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[1]
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Cyclodextrins: Consider pre-complexing your this compound derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its solubility.
-
Issue 2: The solubility of my this compound derivative is inconsistent between experiments.
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Possible Cause: Inconsistent experimental conditions can lead to variable solubility.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, such as temperature, pH, and mixing time, are kept consistent.
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Equilibrium Time: Allow sufficient time for the solubilization process to reach equilibrium. This can range from 24 to 48 hours with continuous agitation.[1]
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Filtration: Use a consistent filter type and pore size (e.g., 0.22 µm) to separate undissolved solid, as different filter materials can sometimes adsorb the compound.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
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Preparation of Solvent Mixtures: Prepare a series of aqueous buffer solutions with increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a co-solvent such as ethanol.[1]
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Equilibration: Add an excess amount of your this compound derivative to each co-solvent mixture in a sealed vial.
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Shaking: Agitate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
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Separation: Centrifuge the samples to pellet the undissolved solid.
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Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter.
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Quantification: Determine the concentration of the dissolved this compound derivative in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)
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Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).
-
Equilibration: Add an excess amount of your this compound derivative to each cyclodextrin solution.
-
Shaking: Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.[1]
-
Filtration: Filter the suspensions through a 0.22 µm filter.[1]
-
Quantification: Analyze the concentration of the dissolved this compound derivative in each filtrate by HPLC or UV-Vis spectrophotometry.[1]
Protocol 3: Preparation of a Solid Inclusion Complex with Cyclodextrin (Kneading Method)
-
Mixing: Create a physical mixture of your this compound derivative and a cyclodextrin (typically in a 1:1 or 1:2 molar ratio).
-
Kneading: Add a small amount of a water-alcohol mixture to the physical mixture to form a paste. Knead the paste for a specified period.
-
Drying: Dry the resulting product to obtain a solid inclusion complex.
Visualizations
Caption: Workflow for solubility enhancement using co-solvents.
Caption: Overview of strategies for improving solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
How to avoid catalyst poisoning during the hydrogenation of coumarins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst poisoning during the hydrogenation of coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning during the hydrogenation of coumarins?
A1: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
A noticeable reduction in product yield and selectivity.
-
The need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.
-
A change in the physical appearance of the catalyst, for instance, a color change.
Q2: What are the likely sources of catalyst poisons in my coumarin hydrogenation reaction?
A2: Catalyst poisons can originate from various sources, including:
-
Crude Coumarin Feedstock: Impurities from the synthesis of coumarins are a major source of poisons. Common synthetic routes like the Perkin or Pechmann condensation can leave residual reactants, byproducts, and catalysts.
-
Reagents and Solvents: Impurities in the hydrogen gas, solvents, or any additives used in the reaction can introduce poisons.
-
Reaction System: Contaminants from the reactor vessel or tubing can leach into the reaction mixture.
Q3: What specific chemical compounds from coumarin synthesis can poison the hydrogenation catalyst?
A3: Depending on the synthetic route used to prepare the coumarin, several types of impurities can act as catalyst poisons:
-
Sulfur-Containing Compounds: If sulfur-based reagents or catalysts were used in the synthesis of coumarin derivatives, residual sulfur compounds are a major concern as they strongly poison palladium catalysts.[1][2]
-
Nitrogen-Containing Heterocycles: Many coumarin derivatives incorporate nitrogen heterocycles, which can act as catalyst poisons.
-
Phenolic Compounds: Unreacted starting materials like phenols from a Pechmann condensation can inhibit catalyst activity.[3]
-
Salicylaldehydes: Residual salicylaldehyde from the Perkin reaction can also negatively impact the catalyst.
-
Halides: If halogenated reagents were used, residual halides can poison the catalyst.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to catalyst poisoning.
Problem: Slow or Stalled Hydrogenation Reaction
Initial Assessment Workflow
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Solutions and Experimental Protocols
If the initial assessment suggests impurities in the coumarin feedstock, the following purification protocols can be employed.
Protocol 1: Acid-Base Wash
This method is effective for removing acidic impurities like phenols or basic impurities.
-
Objective: To remove acidic or basic impurities from the crude coumarin product.
-
Procedure:
-
Dissolve the crude coumarin in a suitable organic solvent (e.g., ethyl acetate).
-
To remove acidic impurities, wash the organic solution with a saturated sodium bicarbonate solution. For basic impurities, wash with a dilute acid solution (e.g., 1M HCl).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the purified coumarin.[5]
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Objective: To purify the coumarin by leveraging differences in solubility between the coumarin and impurities.
-
Procedure:
-
Select a suitable solvent or solvent system where the coumarin is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[5]
-
Dissolve the crude coumarin in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.[5]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]
-
Protocol 3: Column Chromatography
This technique is used to separate the desired coumarin from impurities with different polarities.
-
Objective: To achieve high purity by separating the coumarin from impurities based on their differential adsorption to a stationary phase.
-
Procedure:
-
Choose an appropriate stationary phase (e.g., silica gel or alumina) and a mobile phase (solvent system).[5][7]
-
Prepare a slurry of the stationary phase in the mobile phase and pack it into a column.
-
Dissolve the crude coumarin in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified coumarin.[6]
-
Protocol 4: Activated Carbon Treatment
Activated carbon is effective at removing colored and high molecular weight impurities.
-
Objective: To remove colored and polymeric impurities.
-
Procedure:
-
Dissolve the crude coumarin in a suitable solvent.
-
Add a small amount of activated carbon to the solution (typically 1-5% by weight).
-
Stir the mixture at room temperature or slightly elevated temperature for a specified time (e.g., 30-60 minutes).
-
Remove the activated carbon by filtration.
-
Evaporate the solvent to recover the purified coumarin.
-
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Acid-Base Wash | Acidic (e.g., phenols) or basic compounds | Simple, fast, and effective for specific impurity types. | Not effective for neutral impurities. |
| Recrystallization | Impurities with different solubility profiles | Can yield very pure product. | Can have lower recovery; requires suitable solvent.[5] |
| Column Chromatography | Wide range of impurities with different polarities | High degree of purification possible. | Can be time-consuming and requires larger solvent volumes.[5][7] |
| Activated Carbon | Colored impurities, high molecular weight byproducts | Effective for removing specific types of impurities. | Can sometimes adsorb the desired product, reducing yield. |
If the catalyst is identified as the issue, the following regeneration protocols can be attempted.
Logical Flow for Catalyst Regeneration
Caption: Decision-making process for catalyst regeneration based on the type of poison.
Protocol 5: Oxidative Regeneration for Sulfur Poisoning
This method is used to remove strongly adsorbed sulfur species from the catalyst surface.
-
Objective: To remove sulfur poisons from the catalyst by oxidation.
-
Procedure:
-
Carefully filter the poisoned catalyst from the reaction mixture and wash it with a suitable solvent to remove any residual organic material.
-
Dry the catalyst thoroughly.
-
Place the catalyst in a tube furnace.
-
Heat the catalyst under a flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O2) at a controlled temperature (typically 300-500°C). The exact temperature and time will depend on the specific catalyst and the nature of the poison.
-
After the oxidative treatment, cool the catalyst under an inert gas flow (e.g., nitrogen).
-
The catalyst may need to be re-reduced in a hydrogen atmosphere before use.
-
Protocol 6: Solvent Washing for Organic Fouling
This is a milder approach for removing organic residues that may be blocking the catalyst's active sites.
-
Objective: To remove adsorbed organic byproducts or starting materials from the catalyst surface.
-
Procedure:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst extensively with a solvent in which the organic foulants are highly soluble. This could be the reaction solvent or another appropriate solvent.
-
For more stubborn organic residues, a sequence of washes with solvents of varying polarities may be effective.
-
Drying the catalyst under vacuum may be necessary before reuse.[8]
-
| Regeneration Method | Target Poison | General Conditions |
| Oxidative Regeneration | Sulfur compounds | 300-500°C, dilute O2 in N2 |
| Solvent Washing | Adsorbed organic compounds | Room temperature or slightly elevated, various organic solvents |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst support effects: gas-phase hydrogenation of phenol over palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting irreproducible results in hexahydrocoumarin bioassays
Disclaimer: Data directly pertaining to hexahydrocoumarin bioassays is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for common bioassays and data available for structurally related coumarin and dihydrocoumarin derivatives. These should serve as a strong starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between replicate wells in my this compound cytotoxicity assay?
A1: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary cause. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.
-
"Edge Effect": The outer wells of a 96-well plate are susceptible to increased evaporation, which can alter the concentration of media components and your test compound. It is advisable to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental analysis.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the this compound compound will directly lead to variability. Regular pipette calibration and consistent technique are crucial.
-
Compound Precipitation: Hexahydrocoumarins, like many organic compounds, may have limited aqueous solubility. Visually inspect your stock solutions and final assay wells for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration.
Q2: My this compound compound appears to be degrading in the assay medium. What can I do?
A2: Compound stability is a critical factor for obtaining reproducible results. Color changes in your stock solution or assay medium may indicate degradation.
-
pH Sensitivity: The stability of coumarin-related structures can be pH-dependent. Ensure the pH of your assay buffer is stable and appropriate for your compound.
-
Light and Temperature Sensitivity: Protect your compound from light and store it at the recommended temperature. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Forced Degradation Studies: To understand the stability of your specific this compound derivative, consider performing forced degradation studies under various stress conditions (e.g., acid, base, heat, light, oxidation). This will help identify potential degradation products and optimal storage and handling conditions.
Q3: I am not observing any biological activity with my this compound. What are some possible reasons?
A3: A lack of activity could be due to several factors, ranging from the compound itself to the assay conditions.
-
Compound Inactivity: It is possible that the specific this compound you are testing is not active in the chosen assay.
-
Inappropriate Concentration Range: You may be testing a concentration range that is too low to elicit a biological response. Perform a preliminary experiment with a broad range of concentrations to identify an effective range.
-
Assay System Insensitivity: The chosen cell line or biological target may not be sensitive to your compound. Research the literature for appropriate models for the expected biological activity.
-
Compound Degradation: As mentioned previously, the compound may be degrading under the assay conditions, leading to a loss of activity.
Troubleshooting Guides
Troubleshooting Irreproducible MTT Assay Results
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension by gently pipetting or swirling before and during plating. |
| "Edge effect" in 96-well plates | Fill peripheral wells with sterile PBS and do not use them for experimental data. Ensure proper incubator humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use a consistent pipetting technique. | |
| Low signal or unexpected results | Interference from the this compound | Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT or colorimetric interference. |
| MTT reagent toxicity | Optimize MTT concentration and incubation time for your specific cell line to minimize toxicity. | |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals with an appropriate solvent (e.g., DMSO, SDS-HCl) and sufficient mixing. |
Troubleshooting Inconsistent Griess Assay (Nitric Oxide) Results
| Issue | Possible Cause | Solution |
| Standard curve not linear or reproducible | Degradation of nitrite standard | Prepare fresh sodium nitrite standards for each assay. |
| Improper mixing of Griess reagents | Ensure the two components of the Griess reagent are mixed immediately before use and are protected from light. | |
| Color development issues (e.g., yellowing at high concentrations) | Nitrite concentration is too high | Dilute your samples to fall within the linear range of the standard curve. High concentrations can lead to reagent depletion and off-target reactions.[1] |
| Interference from sample components | Run a control with your sample in media without cells to check for background absorbance or interference with the Griess reaction. | |
| High background in control wells | Contamination of media or reagents with nitrite | Use high-purity water and reagents. Test individual components for nitrite contamination. |
Troubleshooting Variability in Antimicrobial Susceptibility Testing (Broth Microdilution)
| Issue | Possible Cause | Solution |
| Inconsistent MIC values | Inoculum density is incorrect | Standardize the inoculum using a McFarland standard to ensure a consistent starting bacterial concentration. |
| This compound precipitation | Check for compound precipitation in the wells, especially at higher concentrations. Consider using a co-solvent if necessary. | |
| Growth in negative control wells | Contamination of broth or plates | Use aseptic techniques throughout the procedure. Check the sterility of the media and reagents. |
| No growth in positive control wells | Inactive inoculum or inhibitory media | Ensure the bacterial culture is viable and in the correct growth phase. Verify that the broth medium supports the growth of the test organism. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
-
Compound Preparation: Perform a serial two-fold dilution of the this compound compound in a 96-well plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Cytotoxic Effects (IC₅₀ in µM) of Representative Coumarin Derivatives in Various Cancer Cell Lines.
Disclaimer: The following data is for coumarin derivatives, not hexahydrocoumarins, and is provided as a reference for expected potency in cytotoxicity assays.
| Compound | Cell Line (Cancer Type) | Assay Type | IC₅₀ (µM) |
| Compound 7 | A549 (Lung) | Crystal Violet | 48.1 |
| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1 |
| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0 |
| Umbelliprenin | MDA-MB-231 (Breast) | Not Specified | 7.0 |
| Coumarin Derivative 4 | HL60 (Leukemia) | MTT | 8.09 |
| Coumarin Derivative 8b | HepG2 (Liver) | MTT | 13.14 |
Visualizations
Signaling Pathways
Many coumarin derivatives exert their anti-inflammatory effects by modulating key signaling pathways. Below are simplified diagrams of the NF-κB and MAPK pathways, which are common targets.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: A generalized experimental workflow for an MTT cytotoxicity assay.
Logical Relationships: Troubleshooting Flowchart
References
Method for removing residual catalyst from hexahydrocoumarin product
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of residual catalysts from the hexahydrocoumarin product. This compound is typically synthesized via the hydrogenation of coumarin, employing catalysts such as Palladium (Pd), Ruthenium (Ru), Nickel (Ni), or Rhodium (Rh). This guide offers detailed methodologies and data-driven recommendations to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the hydrogenation of coumarin to this compound, and what are the typical residual levels I can expect?
A1: The most common catalysts for coumarin hydrogenation are heterogeneous catalysts like Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C). Raney Nickel (Raney Ni) and Rhodium on carbon (Rh/C) are also utilized. Without specific purification steps, residual catalyst levels in the crude product can be significant, ranging from hundreds to thousands of parts per million (ppm).
Q2: What are the primary methods for removing residual catalysts from my this compound product?
A2: The primary methods for catalyst removal can be categorized as follows:
-
Filtration: This is the most common and straightforward method for removing heterogeneous catalysts like Pd/C, Ru/C, Raney Ni, and Rh/C.[1][2]
-
Adsorption (Scavenging): This involves using materials that bind to the catalyst, which is then removed by filtration. This is effective for both heterogeneous and leached, soluble catalyst species. Common scavengers include functionalized silica gels and activated carbon.[3][4]
-
Extraction: This technique is used to remove soluble catalyst species by partitioning them between two immiscible liquid phases.[5][6][7]
-
Crystallization: Purifying the this compound through crystallization can effectively leave catalyst impurities behind in the mother liquor.[8][9][10]
Q3: How do I choose the best removal method for my specific situation?
A3: The choice of method depends on the type of catalyst used (heterogeneous vs. homogeneous/leached), the scale of your reaction, and the desired final purity of your this compound. The following decision-making workflow can guide your choice.
Troubleshooting Guides
Issue 1: High levels of catalyst remain after filtration.
| Possible Cause | Troubleshooting Steps |
| Fine catalyst particles passing through the filter medium. | 1. Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[11] 2. Employ a filter aid like Celite®. Ensure the Celite® pad is 1-2 cm thick and well-packed. Pre-wetting the pad with the solvent can enhance its effectiveness.[1][2] 3. Perform a second filtration of the collected filtrate.[1] |
| Leaching of the catalyst into the solution. | 1. Filtration alone is insufficient for soluble catalyst species.[1] Proceed with a secondary purification method like scavenging or extraction. 2. Consider that some leaching of palladium from Pd/C can occur, especially in the presence of acids.[12][13][14] |
| Colloidal catalyst suspension. | 1. Attempt to flocculate the particles by adding a small amount of a suitable agent before filtration. 2. Treat the solution with activated carbon to adsorb the colloidal particles, followed by filtration through Celite®.[1] |
Issue 2: Low product yield after catalyst removal.
| Possible Cause | Troubleshooting Steps |
| Product adsorption onto the filter aid or scavenger. | 1. Thoroughly wash the filter cake (Celite® and catalyst) or the scavenger with fresh solvent to recover adsorbed product.[1][15] 2. Use the minimum effective amount of filter aid or scavenger.[3] |
| Product co-precipitation with the catalyst. | 1. Ensure the product is fully dissolved in the solvent before filtration. Gentle warming may be necessary, depending on the solubility of this compound in the chosen solvent. |
| Product degradation. | 1. this compound is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup should be avoided. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Troubleshooting Steps |
| Variability in catalyst particle size or activity. | 1. Ensure consistent sourcing and handling of the catalyst. 2. For pyrophoric catalysts like Raney Ni and used Pd/C, maintain a wet slurry to prevent ignition and deactivation.[7][16] |
| Inconsistent work-up procedures. | 1. Standardize all steps of the work-up and catalyst removal process, including solvent volumes, stirring times, and filtration techniques. |
| Changes in the nature of the residual catalyst. | 1. The form of the residual catalyst (e.g., metallic vs. oxidized) can vary. A multi-step approach, such as filtration followed by scavenging, can provide more consistent results.[4] |
Quantitative Data on Catalyst Removal
The following tables provide a summary of the expected efficiency of various catalyst removal methods. The actual performance will depend on the specific experimental conditions.
Table 1: Efficiency of Scavengers for Ruthenium Removal
| Scavenger Type | Initial Ru (ppm) | Final Ru (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS® Thiol | 500 | < 10 | > 98% | [17][18] |
| SiliaMetS® DMT | 500 | < 10 | > 98% | [17][18] |
| SiliaMetS® Triamine | 500 | ~25 | ~95% | [18] |
| Activated Carbon | ~4400 | < 100 | > 97.7% | [19] |
| Aqueous Extraction with THMP | ~4400 | < 10 | > 99.7% | [19] |
Table 2: Comparison of Removal Methods for Palladium
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Celite® Filtration | >1000 | <100 | ~90% | [1] |
| Activated Carbon | ~1000 | 10-50 | 95-99% | [20] |
| Thiol-functionalized Silica | 500-800 | < 10 | > 98% | [20] |
| MP-TMT Scavenger | 33,000 | < 200 | > 99.4% | [20] |
Table 3: General Efficiency for Nickel and Rhodium Removal
| Catalyst | Method | Expected Final Level | Notes | Reference |
| Nickel | Filtration (Raney Ni) | < 2 ppm | Requires careful handling to prevent pyrophoricity. | [3] |
| Acid Leaching/Extraction | High recovery from spent catalyst | Primarily for catalyst recovery, not direct product purification. | [4] | |
| Rhodium | Activated Carbon | Can be effective | Performance depends on the specific rhodium complex. | [21][22] |
| Scavengers (e.g., SiliaMetS® DMT, Diamine) | < 10 ppm | Often requires screening to find the optimal scavenger. | [23][24] | |
| Crystallization | Effective | Depends on the crystallization behavior of this compound. | [1] |
Experimental Protocols
Protocol 1: Filtration of Heterogeneous Catalysts (e.g., Pd/C, Ru/C)
This protocol describes the removal of a solid catalyst from the reaction mixture by filtration through a pad of Celite®.
Detailed Steps:
-
Apparatus Setup: Assemble a filtration apparatus using a Büchner funnel, a clean filter flask, and a vacuum source. Place a piece of filter paper in the funnel that covers all the holes.
-
Prepare Celite® Pad: Add a 1-2 cm layer of Celite® onto the filter paper. Gently press down to create a level and compact pad.[2]
-
Pre-wet the Pad: Pour a small amount of the solvent used in the hydrogenation reaction over the Celite® pad. Apply a gentle vacuum to pull the solvent through, which helps to settle the pad and prevent it from being disturbed during filtration.[1]
-
Filter the Reaction Mixture: If the reaction mixture is thick, dilute it with additional solvent. Slowly pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad. Apply a steady, gentle vacuum.
-
Wash the Filter Cake: Once all the reaction mixture has passed through the funnel, wash the filter cake (the catalyst and Celite®) with several small portions of fresh solvent to ensure complete recovery of the this compound product.
-
Collect Filtrate: The filtrate in the filter flask contains your purified product.
-
Catalyst Handling: Caution! Used hydrogenation catalysts, particularly Pd/C and Raney Ni, can be pyrophoric. Do not allow the filter cake to dry in the air.[7][16] After filtration, immediately quench the filter cake by carefully adding it to a large volume of water. Dispose of it in a designated waste container.
Protocol 2: Catalyst Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS®)
This protocol is suitable for removing low levels of residual heterogeneous catalyst or dissolved catalyst species.
Detailed Steps:
-
Select the Appropriate Scavenger: Choose a scavenger based on the catalyst used (see Tables 1-3). For an unknown leached species, a screening of different scavengers may be necessary.[3]
-
Dissolve the Crude Product: After initial filtration to remove the bulk of a heterogeneous catalyst, dissolve the crude this compound in a suitable solvent (e.g., toluene, ethyl acetate, THF).[20]
-
Add the Scavenger: Add the solid-supported scavenger to the solution. A typical starting amount is 4-8 molar equivalents relative to the estimated amount of residual metal.[15][25]
-
Stir the Mixture: Stir the mixture at room temperature. Scavenging time can range from 1 to 24 hours.[3][15] Gentle heating (e.g., 40-60 °C) can sometimes increase the rate of scavenging.[15]
-
Monitor Progress (Optional): If possible, take small aliquots of the solution over time and analyze for residual metal content to determine the optimal scavenging time.
-
Filter to Remove Scavenger: Once scavenging is complete, filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a small plug of cotton is often sufficient.[15]
-
Wash and Concentrate: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.[15]
Protocol 3: Liquid-Liquid Extraction for Removal of Soluble Catalyst Species
This method is useful if the catalyst has been converted into a salt that is soluble in an aqueous phase.
Detailed Steps:
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare the Extraction Funnel: Transfer the organic solution to a separatory funnel.
-
Add Aqueous Phase: Add an equal volume of an appropriate aqueous solution. This could be deionized water, a dilute acid, or a dilute base, depending on the nature of the catalyst species you are trying to remove.
-
Mix the Phases: Stopper the funnel and gently invert it several times to mix the two phases, remembering to periodically vent the funnel to release any pressure buildup.[5][26][27]
-
Separate the Layers: Allow the layers to fully separate. Drain the lower (denser) layer. The aqueous layer is typically the denser phase, but this should be confirmed.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous solution two to three more times to ensure complete removal of the water-soluble impurities.
-
Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
By following these guidelines and protocols, researchers can effectively remove residual catalyst from their this compound product, ensuring high purity for subsequent applications. For quantitative analysis of residual metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the recommended analytical technique.[28][29][30][31][32]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. silicycle.com [silicycle.com]
- 16. reddit.com [reddit.com]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. silicycle.com [silicycle.com]
- 23. silicycle.com [silicycle.com]
- 24. silicycle.com [silicycle.com]
- 25. velocityscientific.com.au [velocityscientific.com.au]
- 26. blog.richmond.edu [blog.richmond.edu]
- 27. youtube.com [youtube.com]
- 28. ICP-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 30. youngin.com [youngin.com]
- 31. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Validation of Hexahydrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of hexahydrocoumarin. The information presented is supported by detailed experimental protocols and illustrative quantitative data to aid in method selection and implementation.
Introduction
This compound is a saturated bicyclic lactone used in various chemical industries. Ensuring its purity is critical for the quality and safety of the final products. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of compound purity without the need for a specific reference standard of the analyte itself.[1][2] This guide will delve into the practical application of qNMR for this compound and compare its performance against traditional chromatographic methods.
Methodology Comparison
The choice of an analytical method for purity determination depends on several factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on the proportionality of signal intensity to the molar concentration of the analyte.[1] | Comparative separation technique based on the differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[1] | Typically requires a certified reference standard of the analyte for accurate quantification. | Can be used for relative purity by area percent; requires standards for absolute quantification. |
| Accuracy & Precision | High accuracy and precision, with relative standard deviations (RSD) typically below 1%.[1] | High, but can be influenced by the response factors of impurities. | Good, dependent on ionization efficiency and potential matrix effects. |
| Selectivity | High, based on distinct resonance signals. Overlapping signals can be a challenge but can often be resolved with higher field magnets or 2D NMR techniques. | High, based on chromatographic separation. Co-eluting impurities can be an issue. | Excellent, with mass spectrometry providing an additional dimension of separation and identification. |
| Sample Throughput | Lower, especially for high-precision qNMR which requires long relaxation delays. | Higher, with typical run times of 20-30 minutes per sample. | Moderate to high, depending on the chromatographic method. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). | Low (micrograms to nanograms). |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered. | Destructive. | Destructive. |
Illustrative Purity Analysis of this compound
To provide a practical comparison, a hypothetical batch of synthesized this compound was analyzed using qNMR, HPLC, and GC-MS. The results are summarized below.
Table 1: Purity Determination of this compound by Different Analytical Methods
| Method | Purity (%) | Key Findings |
| qNMR | 98.5 ± 0.2 | Determined using maleic acid as an internal standard. The result represents the absolute mass fraction of this compound. |
| HPLC-UV | 99.2 (Area %) | Main peak at the expected retention time. Two minor impurity peaks were detected. Purity is based on the relative peak area. |
| GC-MS | 99.5 (Area %) | A single major peak corresponding to this compound was observed. One minor volatile impurity was identified. |
Table 2: Impurity Profile of this compound
| Impurity | qNMR (mol %) | HPLC (Area %) | GC-MS (Area %) | Identification |
| Unreacted Starting Material | 0.8 | 0.5 | Not Volatile | Confirmed by 2D NMR |
| By-product 1 | 0.7 | 0.3 | Not Detected | Structure elucidated by NMR |
| Volatile Impurity | Not distinguished | Not resolved | 0.5 | Identified as residual solvent by MS |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
qNMR Experimental Workflow
-
Sample Preparation [3]
-
Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid (internal standard, certified purity >99.5%) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 700 µL) of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: A standard 30° pulse sequence (zg30).
-
Relaxation Delay (d1): A sufficiently long delay of 30 seconds is crucial for accurate integration.
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Purity Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard (maleic acid).
-
The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_standard = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC Experimental Workflow
-
Instrumentation and Conditions
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Sample Preparation
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis
-
The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Experimental Workflow
-
Instrumentation and Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for fragrance components (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL with a split ratio of 20:1.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Sample Preparation
-
Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis
-
Purity is estimated by the area percent of the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Conclusion
Quantitative NMR is a robust and accurate primary method for determining the absolute purity of this compound. It offers the distinct advantage of not requiring a specific reference standard for the analyte, which is often a significant benefit in research and development settings. While HPLC and GC-MS are powerful tools for separation and impurity profiling, qNMR provides a more direct and often more accurate measure of the bulk purity of the material. For comprehensive characterization, an orthogonal approach utilizing both qNMR for absolute purity and a chromatographic technique like HPLC or GC-MS for sensitive impurity profiling is recommended. This ensures the highest level of confidence in the quality of the this compound.
References
A Comparative Analysis of the Biological Activities of Hexahydrocoumarin vs. Dihydrocoumarin: A Tale of Two Scaffolds
A significant disparity exists in the scientific literature regarding the biological activities of hexahydrocoumarin and dihydrocoumarin. While dihydrocoumarin and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects, this compound remains largely unexplored in this context. This guide synthesizes the available experimental data to provide a comparative overview, highlighting the well-documented bioactivities of dihydrocoumarin and the current knowledge gap concerning this compound.
Introduction to the Compounds
Dihydrocoumarin (hydrocoumarin) is a natural benzopyrone derivative where the C3-C4 double bond of coumarin is saturated.[1] This structural modification significantly influences its biological profile.[1] this compound, as its name suggests, possesses a fully saturated benzene ring in addition to the saturated pyrone ring. This complete saturation drastically alters the molecule's planarity and electronic properties compared to dihydrocoumarin.
Comparative Overview of Biological Activities
The following sections detail the known biological activities of dihydrocoumarin, with a notable lack of corresponding data for this compound in most pharmacological areas.
Anticancer Activity
Dihydrocoumarin and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][2]
Table 1: Anticancer Activity of Dihydrocoumarin Derivatives vs. This compound
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dihydrocoumarin | Human SIRT1 (enzyme target) | 208 | [1] |
| Dihydrocoumarin | Human SIRT2 (enzyme target) | 295 | [1] |
| Isocoumarin & 3,4-dihydrocoumarin derivatives | MCF-7 (Breast Cancer) | 0.66 | [3] |
| Coumarin–chalcone derivatives | MCF-7 (Breast Cancer) | 9.62 µg/mL | [3] |
| This compound | Data not available | Data not available |
Signaling Pathways in Dihydrocoumarin's Anticancer Activity
Dihydrocoumarins have been shown to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2] Furthermore, dihydrocoumarin can induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins and activating caspases.[1]
Experimental Workflow for Anticancer Activity Screening
The cytotoxic effects of these compounds are typically assessed using the MTT assay.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Dihydrocoumarin derivatives have demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4]
Table 2: Anti-inflammatory Activity of Dihydrocoumarin Derivatives vs. This compound
| Compound/Derivative | Assay/Target | IC50/EC50 Value (µM) | Reference |
| Dihydrocoumarin-apocynin derivative (HCA) | NADPH Oxidase Inhibition | 10 | [5] |
| This compound | Data not available | Data not available |
Signaling Pathways in Dihydrocoumarin's Anti-inflammatory Activity
The anti-inflammatory effects of dihydrocoumarins are often attributed to their ability to suppress the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[1][4]
Caption: Dihydrocoumarin inhibits the NF-κB signaling pathway.
Antioxidant Activity
Dihydrocoumarins exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals and inhibit oxidative enzymes.[4]
Table 3: Antioxidant Activity of Dihydrocoumarin Derivatives vs. This compound
| Compound/Derivative | Assay | IC50/EC50 Value (µM) | Reference |
| Dihydrocoumarin-apocynin derivative (HCA) | DPPH | 50.3 | [5][6] |
| This compound | Data not available | Data not available |
Experimental Protocol for DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
-
Preparation of DPPH solution : A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[6]
-
Reaction Mixture : Various concentrations of the test compound are added to the DPPH solution.[6]
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.[6]
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[6]
Other Biological Activities of Dihydrocoumarin
Dihydrocoumarin and its derivatives have also been reported to possess antimicrobial and enzyme inhibitory activities.[1] For instance, dihydrocoumarin inhibits the activity of human SIRT1 and SIRT2 enzymes.[1]
Biological Profile of this compound
In stark contrast to dihydrocoumarin, there is a significant lack of published research on the pharmacological activities of this compound. The available information primarily pertains to its use in the fragrance industry and its toxicological profile.
-
Fragrance Ingredient : this compound is used as a fragrance ingredient.
-
Dermal Sensitization : It is classified as a skin sensitizer and may cause an allergic skin reaction.[7] The International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient due to this property.
Conclusion: A Significant Research Gap
This comparative guide highlights the extensive body of research on the biological activities of dihydrocoumarin, establishing it as a promising scaffold for the development of new therapeutic agents, particularly in the areas of cancer, inflammation, and oxidative stress. Conversely, the pharmacological profile of this compound remains largely uncharted territory. The complete saturation of the coumarin ring system in this compound likely leads to a vastly different three-dimensional structure and electronic distribution, which would significantly impact its interaction with biological targets. The current lack of data precludes a direct, evidence-based comparison of the biological activities of this compound with those of dihydrocoumarin. This represents a clear research gap and an opportunity for future investigations to explore the potential therapeutic applications, or lack thereof, of fully saturated coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Catalyst Selection for Efficient Hexahydrocoumarin Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of hexahydrocoumarin, a valuable scaffold in medicinal chemistry, is a critical endeavor. The choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid in informed decision-making.
The synthesis of this compound from coumarin is primarily achieved through catalytic hydrogenation. This process typically occurs in a stepwise manner, involving the initial reduction of the α,β-unsaturated double bond in the pyrone ring to form dihydrocoumarin, followed by the partial or complete hydrogenation of the aromatic benzene ring. The selection of an appropriate catalyst and the fine-tuning of reaction conditions are crucial for selectively obtaining the desired this compound intermediate.
Comparative Performance of Catalysts
The following table summarizes the performance of various noble metal catalysts in the hydrogenation of coumarin. It is important to note that direct comparative studies for the synthesis of this compound are limited, with most research focusing on the production of either dihydrocoumarin or the fully saturated octahydrocoumarin. The data presented reflects the outcomes for these related products, providing valuable insights into catalyst activity and selectivity.
| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (h) | Yield/Selectivity | Reference |
| 5% Pd/C | Coumarin | Dihydrocoumarin | 65-75 | 5 | None (Neat) | 8 | 98% Yield, 99.9% Purity | [1] |
| 5% Ru/C | Coumarin | Octahydrocoumarin | 130 | 100 | Methanol | Not Specified | 90% Selectivity at complete conversion | [2] |
| 10% Rh/C | Aromatic Compounds | Hydrogenated Aromatics | Not Specified | Not Specified | Not Specified | Very short (flow) | High Conversion | [2] |
| Pt/C | Aromatic Compounds | Hydrogenated Aromatics | ~70 | 10 | Not Specified | Not Specified | >99% Conversion | [3] |
Key Observations:
-
Palladium on Carbon (Pd/C): This catalyst demonstrates exceptional efficacy in the selective hydrogenation of the pyrone ring's double bond to yield dihydrocoumarin with high purity and yield under relatively mild, solvent-free conditions.[1] This makes it an excellent choice for the initial step in a two-step synthesis of this compound.
-
Ruthenium on Carbon (Ru/C): Ru/C is a highly active catalyst for the complete hydrogenation of both the pyrone and aromatic rings of coumarin, leading to octahydrocoumarin.[2] Achieving this compound as the major product would require careful control of reaction time and conditions to halt the hydrogenation at the intermediate stage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are protocols derived from the literature for key transformations in the synthesis pathway to this compound.
Synthesis of Dihydrocoumarin using 5% Pd/C
This protocol is adapted from a patented process for the preparation of dihydrocoumarin.[1]
Materials:
-
Coumarin
-
5% Palladium on activated carbon (moist)
Procedure:
-
A 5 L stirred autoclave equipped with a gas-dispersion stirrer is charged with 1500 g of coumarin and 6 g of 5% palladium on activated carbon (moist).
-
The autoclave is sealed and the hydrogenation is carried out for 8 hours at a temperature of 65 to 75°C and a hydrogen pressure of 5 bar.
-
After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration.
-
The resulting product is dihydrocoumarin with a purity of 99.9%. The theoretical yield is 98%.[1]
Synthesis of Octahydrocoumarin using 5% Ru/C
This protocol is based on a study investigating the complete hydrogenation of coumarin.[2]
Materials:
-
Coumarin
-
5% Ruthenium on active carbon (Ru/C)
-
Methanol
Procedure:
-
The hydrogenation is conducted in a suitable high-pressure reactor.
-
The optimal reaction conditions are a temperature of 130°C and a hydrogen pressure of 10 MPa (100 bar).
-
A 60 wt% solution of coumarin in methanol is used as the substrate solution.
-
The catalyst loading is 0.5 wt% based on the amount of coumarin.
-
At complete conversion of coumarin, the selectivity to octahydrocoumarin is 90%.[2]
Visualizing the Synthesis Pathway
The catalytic hydrogenation of coumarin to this compound is a sequential process. The following diagram illustrates the logical workflow from the starting material to the intermediate and final products, highlighting the role of different catalysts.
Caption: Stepwise hydrogenation of coumarin to this compound.
Logical Workflow for Catalyst Evaluation
The selection of an optimal catalyst for a specific transformation requires a systematic evaluation process. The following diagram outlines a logical workflow for researchers to follow when evaluating different catalysts for the synthesis of this compound.
Caption: A systematic approach to evaluating catalyst performance.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Hexahydrocoumarin Determination
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like hexahydrocoumarin is essential for quality control, metabolic studies, and ensuring the safety and efficacy of therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the separation and determination of organic molecules.
This guide provides an objective comparison of HPLC and GC-MS methods for the determination of this compound. As direct comparative studies on this compound are limited, this guide extrapolates from established experimental data and protocols for coumarin and its derivatives to provide a comprehensive framework for method selection, development, and cross-validation.
Data Presentation: A Comparative Summary
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the desired level of structural confirmation. The following table summarizes the expected performance characteristics for the analysis of this compound and its derivatives based on published data for similar compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. Derivatization may be necessary for polar analytes. |
| Derivatization | Generally not required for this compound. | May be required to improve volatility and thermal stability, for example, through silylation of any polar functional groups.[1] |
| Limit of Detection (LOD) | Method-dependent; UV detection: ~0.05 - 2.5 mg/kg[2]; MS/MS detection: ~0.5 - 1.7 µg/kg[3] | High sensitivity, particularly with Selected Ion Monitoring (SIM); ~12.5 - 21.2 µg/kg[4] |
| Limit of Quantification (LOQ) | Method-dependent; UV detection: ~0.05 - 8 mg/kg[2]; MS/MS detection: ~1.7 - 5.2 µg/kg[3] | ~41.6 - 70.0 µg/kg[4] |
| Linearity (r²) | Typically > 0.99[3] | Typically > 0.99 |
| Precision (%RSD) | Generally < 5%[3] | Generally < 10% |
| Accuracy (% Recovery) | Typically in the range of 80-115%[5] | Typically in the range of 70-90%[4] |
| Selectivity | Good, especially with optimized separation and selective detectors like MS/MS.[3] | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio and fragmentation patterns.[6] |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower if a derivatization step is required. |
Experimental Protocols
Detailed and robust methodologies are fundamental to achieving accurate and reproducible results. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for coumarin derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the direct analysis of this compound. A reversed-phase method is commonly employed.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water, often with a small percentage of an acid modifier like formic or acetic acid to improve peak shape.[2] For example, an isocratic mobile phase of methanol and 0.5% acetic acid (8:2, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 274 nm for coumarin) or mass spectrometry for higher sensitivity and selectivity.[7]
-
Injection Volume: 10-20 µL.[7]
-
-
Sample Preparation:
-
Extraction: The sample containing this compound is extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Purification: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[2]
-
Final Solution: The extracted and purified sample is dissolved in the mobile phase before injection.
-
-
Data Analysis: The this compound peak is identified by comparing its retention time with that of a reference standard. Quantification is achieved by constructing a calibration curve from the peak areas of a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, providing definitive structural information. Derivatization may be necessary depending on the polarity of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A suitable mass range to cover the expected m/z of the analyte and its fragments (e.g., m/z 50-550).[1]
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC protocol, the sample is extracted with an appropriate organic solvent.
-
Derivatization (if necessary): If this compound contains polar functional groups, a silylation step is common. The dried extract is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C for 30-60 minutes) to increase volatility.[1]
-
-
Data Analysis: The derivatized or underivatized this compound is identified by its retention time and the characteristic mass spectrum. Quantification is performed by creating a calibration curve based on the peak area of a specific ion.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for the determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamopen.com [benthamopen.com]
- 7. benchchem.com [benchchem.com]
Comparative study of the antioxidant potential of hexahydrocoumarin and coumarin
A deep dive into the structural determinants of free radical scavenging, this guide provides a comparative analysis of the antioxidant potential of hexahydrocoumarin and its aromatic counterpart, coumarin. This report is intended for researchers, scientists, and professionals in the field of drug development.
The inherent antioxidant activity of coumarins, a class of compounds characterized by a benzopyrone scaffold, has been a subject of extensive research. This activity is largely attributed to the presence of phenolic hydroxyl groups and the ability of the aromatic ring to stabilize free radicals through resonance. In contrast, this compound, a saturated analog of coumarin, lacks this aromatic system. This fundamental structural difference is expected to profoundly impact its antioxidant capacity. This guide synthesizes available experimental data for coumarin and provides a theoretical comparison for this compound, supported by detailed experimental protocols for key antioxidant assays.
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated by its ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin | DPPH Radical Scavenging | > 10,000[1] | Ascorbic Acid | 18.6[1] |
| 7-Hydroxycoumarin | DPPH Radical Scavenging | - | Ascorbic Acid | - |
| Peroxide Scavenging | 7029 mg/L[2] | Coumarin | 24,902 mg/L[2] | |
| Coumarin-thiosemicarbazone Derivative 1 | DPPH Radical Scavenging | 7.1[1] | Ascorbic Acid | 18.6[1] |
| ABTS Radical Scavenging | 9.0[1] | Trolox | 13.0[1] | |
| Coumarin-thiosemicarbazone Derivative 2 | DPPH Radical Scavenging | 17.9[1] | Ascorbic Acid | 18.6[1] |
| ABTS Radical Scavenging | 8.8[1] | Trolox | 13.0[1] | |
| This compound | DPPH Radical Scavenging | Not available | - | - |
| ABTS Radical Scavenging | Not available | - | - |
The Crucial Role of Structure in Antioxidant Activity
The significant difference in the antioxidant potential between coumarin derivatives and the predicted activity of this compound stems from their molecular structures.
Coumarins: The antioxidant activity of many natural and synthetic coumarins is primarily due to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the coumarin molecule is stabilized by the delocalization of the unpaired electron across the aromatic ring. The presence of multiple hydroxyl groups, especially in ortho or para positions, further enhances this activity.
This compound: In this compound, the benzene ring is saturated, meaning it lacks the pi-electron system necessary for resonance stabilization. Without this feature, and in the absence of any hydroxyl groups, its ability to act as a hydrogen donor and stabilize a resulting radical is severely diminished. Therefore, it is not expected to exhibit significant antioxidant activity through the common radical scavenging mechanisms.
Experimental Protocols
Below are detailed methodologies for common in vitro antioxidant assays that are used to evaluate the antioxidant potential of compounds like coumarins.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a series of test tubes or a 96-well plate, add different concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
Procedure:
-
The ABTS•+ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.
Visualizing the Antioxidant Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of radical scavenging by a hydroxylated coumarin versus this compound.
Caption: Workflow for the DPPH radical scavenging assay.
References
A Comparative Guide to the Structure-Activity Relationship of Coumarin Derivatives
An Important Note on Hexahydrocoumarins: While the core focus of this guide is the structure-activity relationship (SAR) of hexahydrocoumarin derivatives, it is important to note that specific, detailed SAR studies on this saturated scaffold are limited in publicly available research. The this compound core, which lacks the C3-C4 double bond of the parent coumarin, possesses a non-planar, more flexible structure. This saturation significantly alters its electronic properties and spatial arrangement, which can profoundly impact biological activity.
This guide will, therefore, focus on the extensive and well-documented SAR of the parent coumarin scaffold and its numerous derivatives. This information provides a critical foundation and predictive framework for understanding how substitutions on the related this compound ring system might influence its therapeutic potential. The principles discussed for the coumarin nucleus are the current benchmark for designing and evaluating new saturated analogs.
Anticancer Activity
Coumarin derivatives have demonstrated significant potential as anticancer agents by interacting with various cellular targets to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[1] The structure-activity relationship for anticancer effects is highly dependent on the substitution pattern around the coumarin ring.
Key SAR Insights:
-
Position 4: The nature of the substituent at the C4 position is critical. Introducing moieties like a methyl group (4-methylcoumarins) or a hydroxyl group (4-hydroxycoumarins) often serves as a basis for potent derivatives.[2]
-
Position 3: Substitution at the C3 position with alkyl groups, particularly long alkyl chains like an n-decyl group, has been shown to enhance cytotoxic activity, likely by increasing lipophilicity and cell membrane penetration.[3]
-
Positions 7 and 8: Dihydroxy substitutions, especially at C7 and C8 (e.g., 7,8-dihydroxy-4-methylcoumarins), are a key feature for potent anticancer activity.[2][3] Acetoxylation of these hydroxyl groups tends to reduce cytotoxicity.[3]
-
Halogenation: The introduction of halogens, such as bromine at C6 and on a C4-methyl group, can confer reasonable cytotoxic activities.[2]
-
Hybrid Molecules: Hybridizing the coumarin scaffold with other pharmacophores, such as pyrazoline, acrolein, or triazole moieties, has proven to be an effective strategy for developing highly potent anticancer agents with IC50 values in the low micromolar and even nanomolar range.[4][5]
Comparative Anticancer Activity of Coumarin Derivatives (IC50)
| Compound Type / Derivative | Cell Line | IC50 (µM) | Reference |
| 7,8-DHMC with n-decyl at C3 | LS180 (Colon adenocarcinoma) | 25.2 | [2] |
| MCF-7 (Breast adenocarcinoma) | 25.1 | [2] | |
| K562 (Chronic myelogenous leukemia) | 42.4 | [2] | |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | LS180 / MCF-7 / K562 | 32.7 - 45.8 | [3] |
| Coumarin-Acrolein Hybrid (5d) | A549 (Lung) | 0.70 ± 0.05 | [4] |
| Coumarin-Acrolein Hybrid (6e) | KB (Oral) | 0.39 ± 0.07 | [4] |
| 6-Pyrazolinylcoumarin (47) | CCRF-CEM (Leukemia) | 1.88 | [5] |
| MOLT-4 (Leukemia) | 1.92 | [5] | |
| Coumarin-Cinnamic Acid Hybrid (4) | MCF-7 (Breast) | 3.26 | [6] |
| HL60 (Leukemia) | 8.09 | [6] | |
| A549 (Lung) | 9.34 | [6] |
Antimicrobial Activity
Coumarin derivatives are recognized for their broad-spectrum antimicrobial activities against various Gram-positive and Gram-negative bacteria as well as fungi.[7] The SAR for this activity often relates to the molecule's ability to interfere with microbial growth, cell division, or biofilm formation.
Key SAR Insights:
-
O-Substitutions: Oxygen-containing substituents, such as hydroxyl or alkoxy groups, are often essential for antifungal activity.[8]
-
Position 7: Alkylation at the 7-hydroxy position, particularly with groups like a pentyloxy chain, has been shown to yield potent antifungal compounds against Candida species.[9]
-
Short Aliphatic Chains & EWGs: The presence of short aliphatic chains and/or electron-withdrawing groups (like NO₂ or acetate) tends to favor antifungal activity.[8]
-
Hybridization with Heterocycles: Incorporating heterocyclic moieties like 1,2,3-triazole is a powerful strategy. Triazole-coumarin hybrids have demonstrated excellent activity against fungal strains, sometimes superior to reference drugs like miconazole.[5] For antibacterial activity, hybrids with morpholine and N-acetyl piperazine have shown promise.[5]
-
Pyrogallol-Coumarin Hybrids: Hybrids combining coumarin with pyrogallol (a tri-hydroxy benzene ring) have exhibited potent antibacterial effects against bacteria like Proteus mirabilis.[10]
Comparative Antimicrobial Activity of Coumarin Derivatives (MIC)
| Compound Type / Derivative | Microorganism | MIC (µg/mL) | Reference |
| Various Coumarin Derivatives | Aspergillus species | 16 - 32 | [8] |
| 7-(pentyloxy)-2H-chromen-2-one | Candida krusei | 15.6 | [9] |
| Pyrogallol-Coumarin Hybrid (PCH-1/2) | Proteus mirabilis ATCC 12453 | 31.125 | [10] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [11] |
| Micrococcus luteus | 1.5 mM | [11] | |
| Listeria monocytogenes | 1.5 mM | [11] | |
| Staphylococcus aureus | 1.5 mM | [11] |
Anti-inflammatory Activity
Coumarins exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by reducing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9][12]
Key SAR Insights:
-
Hydroxylation: The presence and position of hydroxyl groups are crucial. Derivatives with vicinal dihydroxy substitutions are effective inhibitors of lipoxygenase.[13]
-
Position 3: Direct attachment of an aromatic group at the C3 position is a known feature for conferring anti-inflammatory activity.[14]
-
Pyrogallol Moiety: The incorporation of a pyrogallol group leads to excellent inhibition of the lipoxygenase (LOX) enzyme, with IC50 values in the micromolar range.[10]
-
General Mechanism: Coumarins are believed to reduce tissue edema and inflammation by inhibiting prostaglandin biosynthesis and modulating the immune response.[13][15]
Comparative Anti-inflammatory Activity of Coumarin Derivatives
| Compound Type / Derivative | Assay / Target | Activity (IC50) | Reference |
| Pyrogallol-Coumarin Hybrid (PCH-1) | Soybean Lipoxygenase (LOX) | 38.12 µM | [10] |
| Pyrogallol-Coumarin Hybrid (PCH-2) | Soybean Lipoxygenase (LOX) | 34.12 µM | [10] |
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test coumarin derivatives (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours. A control group is treated with vehicle (e.g., DMSO) only.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.
-
Formazan Solubilization: Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Lipoxygenase (LOX) Inhibition Assay for Anti-inflammatory Activity
This spectrophotometric assay measures a compound's ability to inhibit the LOX enzyme, which is involved in the inflammatory pathway.
-
Reagent Preparation: A solution of soybean lipoxygenase (Type I-B) is prepared in a suitable buffer (e.g., borate buffer). The substrate, linoleic acid, is also prepared in the same buffer.
-
Enzyme Inhibition: The test compound (dissolved in a solvent like ethanol) is pre-incubated with the enzyme solution for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: The enzyme catalyzes the conversion of linoleic acid into hydroperoxy fatty acids, which leads to an increase in absorbance at 234 nm. This change is monitored over time using a UV-Vis spectrophotometer.
-
IC50 Calculation: The rate of reaction is measured for various concentrations of the test compound. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the resulting dose-response curve.[10]
Visualizations
Caption: General Structure-Activity Relationship (SAR) map for the coumarin nucleus.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified diagram of the arachidonic acid inflammatory pathway.
References
- 1. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparing the anticancer activity of hexahydrocoumarin derivatives with known drugs
In the relentless pursuit of novel and more effective cancer therapeutics, natural product scaffolds have consistently served as a rich wellspring for drug discovery. Among these, the coumarin nucleus, a benzopyran-2-one structure, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative overview of the anticancer activity of recently developed coumarin derivatives against established chemotherapeutic agents, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anticancer Activity
The efficacy of novel anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of various coumarin derivatives in comparison to well-known anticancer drugs across a panel of human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Coumarin Derivatives | ||||
| Compound 15 | MCF-7 (Breast) | 1.24 | Staurosporine | 1.65 |
| Compound 4 | MCF-7 (Breast) | 3.26 | Staurosporine | 3.06 |
| A549 (Lung) | 9.34 | Staurosporine | 3.7 | |
| HL60 (Leukemia) | 8.09 | Staurosporine | 7.48 | |
| 4-Methylcoumarin Derivative | K562 (Leukemia) | Varies (e.g., 7-hydroxy-4-methylcoumarin) | Cisplatin | 5.2 ± 0.5 |
| LS180 (Colon) | Doxorubicin | 1.5 ± 0.2 | ||
| Coumarin-Triazole Hybrid 186 | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 |
| Coumarin-Triazole Hybrid 190 | MCF-7 (Breast) | 2.85 | Cisplatin | 45.33 |
| Known Anticancer Drugs | ||||
| Doxorubicin | A549 (Lung) | 9.44 | - | - |
| PC-3 (Prostate) | 11.39 | - | - | |
| MCF-7 (Breast) | 0.8 - 2.1 | - | - | |
| Erlotinib | MDA-MB-231 (Breast) | >8.5 (less potent than some derivatives) | - | - |
| Staurosporine | HepG2 (Liver) | 18.27 | - | - |
| Cisplatin | SW-948 (Colon) | Similar to active coumarin derivatives | - | - |
Note: The IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
The in vitro anticancer activity of the coumarin derivatives and reference drugs is predominantly evaluated using cell viability assays, most commonly the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]
1. Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
A cell suspension of a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) is prepared in a complete culture medium.[3]
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours (37°C, 5% CO2) to allow for cell attachment.[4]
2. Compound Treatment:
-
Stock solutions of the coumarin derivatives and reference drugs are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are made in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compounds is added.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are included.
-
The plate is incubated for a specified duration (e.g., 48 or 72 hours).[5]
3. MTT Addition and Formazan Formation:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1][5]
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][6]
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[1][7]
5. Absorbance Measurement and Data Analysis:
-
The plate is gently shaken to ensure complete dissolution of the formazan.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 550-570 nm.[1]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Mechanisms of Action and Signaling Pathways
Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer.
Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for in vitro anticancer activity screening using the MTT assay.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several coumarin derivatives have been shown to inhibit this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by coumarin derivatives.
Apoptosis Induction Pathway
Apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. Coumarin derivatives have been reported to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
Caption: Intrinsic apoptosis pathway modulated by coumarin derivatives.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to hexahydrocoumarin
For Researchers, Scientists, and Drug Development Professionals
Hexahydrocoumarin, a saturated bicyclic lactone, is a valuable scaffold in medicinal chemistry and a key component in various natural products and fragrance compounds. Its synthesis can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide provides a comprehensive head-to-head comparison of two prominent synthetic routes to 3,4,5,6,7,8-hexahydrocoumarin: Catalytic Hydrogenation of Coumarin and Robinson Annulation . This analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their performance metrics.
| Parameter | Catalytic Hydrogenation of Coumarin | Robinson Annulation |
| Starting Materials | Coumarin, Hydrogen gas | Cyclohexanone, Ethyl acrylate |
| Key Reagents/Catalysts | Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C), Raney Nickel | Sodium ethoxide, Acid catalyst (for lactonization) |
| Solvent | Methanol, Acetic acid, Diethyl ether | Ethanol, Toluene |
| Temperature | 25 - 130°C | Room temperature to reflux |
| Pressure | 1 - 100 bar | Atmospheric |
| Reaction Time | 8 - 24 hours | 2 - 24 hours (multi-step) |
| Yield | High (up to 98%) | Moderate to High (typically 50-70%) |
| Key Advantages | High yield, Atom economy | Readily available starting materials, Versatility |
| Key Disadvantages | Requires high pressure equipment, Specialized catalyst | Multi-step process, Potential for side reactions |
Synthetic Route 1: Catalytic Hydrogenation of Coumarin
This is a direct and efficient method for the synthesis of this compound, involving the complete saturation of the aromatic and pyrone rings of coumarin in the presence of a metal catalyst and hydrogen gas.
Experimental Protocol
Materials:
-
Coumarin
-
5% Ruthenium on activated carbon (Ru/C)
-
Methanol
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
A high-pressure autoclave is charged with coumarin and 0.5 wt% of 5% Ru/C catalyst relative to the coumarin.
-
Methanol is added to achieve a 60 wt% concentration of coumarin.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated to 130°C and pressurized with hydrogen to 10 MPa (approximately 100 bar).[1]
-
The reaction is stirred for 8-12 hours, and the progress is monitored by gas chromatography or thin-layer chromatography.
-
After completion, the autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the Ru/C catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Note: Alternative catalysts such as Palladium on carbon (Pd/C) or Raney Nickel can also be used, potentially at lower temperatures and pressures, although reaction times may vary. For instance, hydrogenation of coumarin to dihydrocoumarin using Pd/C in acetic acid can be achieved at room temperature and atmospheric pressure over 8 hours.[2] A subsequent hydrogenation step would be required for complete saturation.
Signaling Pathway
Caption: Stepwise reduction of coumarin to this compound.
Synthetic Route 2: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that can be adapted to synthesize the this compound framework. This multi-step approach involves a Michael addition followed by an intramolecular aldol condensation and subsequent lactonization.
Experimental Protocol
Step 1: Michael Addition
Materials:
-
Cyclohexanone
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in absolute ethanol.
-
Cyclohexanone is added dropwise to the sodium ethoxide solution at 0-5°C with stirring to form the enolate.
-
Ethyl acrylate is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
The resulting Michael adduct, ethyl 3-(2-oxocyclohexyl)propanoate, is extracted with an organic solvent and purified.
Step 2: Intramolecular Aldol Condensation and Lactonization
Materials:
-
Ethyl 3-(2-oxocyclohexyl)propanoate (from Step 1)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
The purified Michael adduct is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. This drives the intramolecular aldol condensation and subsequent dehydration to form an unsaturated ester.
-
Upon further heating, the unsaturated ester undergoes intramolecular cyclization (lactonization) to form this compound.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography. A similar Robinson annulation of ethyl acetoacetate with crotonaldehyde has been reported to give the corresponding cyclohexenone in 54.5% yield.[3]
Experimental Workflow
Caption: Two-step Robinson annulation approach to this compound.
Conclusion
Both catalytic hydrogenation and the Robinson annulation represent viable and effective strategies for the synthesis of this compound.
-
Catalytic Hydrogenation is a highly efficient, one-step process that offers excellent yields, making it an attractive option for large-scale production where the necessary high-pressure equipment is available. The directness of this route minimizes waste and purification challenges.
-
The Robinson Annulation provides a versatile, albeit multi-step, alternative that utilizes readily available and inexpensive starting materials. This method is well-suited for laboratory-scale synthesis and allows for the introduction of substituents on the cyclohexanone ring, offering a pathway to a variety of this compound derivatives.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and the need for structural diversification of the final product.
References
Navigating Complexity: A Comparative Guide to the Analytical Validation of Hexahydrocoumarin
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex matrices is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies for the validation of hexahydrocoumarin, a saturated derivative of coumarin. Due to a lack of publicly available, specific validated methods for this compound, this guide presents a comparative analysis of highly relevant and adaptable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods developed for coumarin and other lactones in complex sample types such as cosmetics, food, and biological fluids.
This compound, a fragrance ingredient, is of interest due to its potential for dermal sensitization, leading to its prohibition by the International Fragrance Association (IFRA)[1]. Its saturated structure presents unique analytical considerations compared to its unsaturated counterpart, coumarin. The absence of a conjugated system in this compound suggests that it may not possess a strong ultraviolet (UV) chromophore, potentially impacting the sensitivity of HPLC-UV detection methods.
This guide offers a detailed examination of suitable analytical approaches, complete with experimental protocols and performance data, to aid in the development and validation of robust analytical methods for this compound.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of validated methods for coumarin and related compounds, which can be adapted for this compound analysis.
Table 1: Comparison of HPLC-Based Methods for Coumarin Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Cosmetics | - | - | 84 - 116 | < 15 |
| UPLC-MS/MS | Cosmetics | < 20 ng/g | - | 80 - 93 | - |
| HPLC-UV | Food | 0.03 mg/kg | 0.05 mg/kg | - | 1 - 8 |
| HPLC-DAD | Herbal Medicines | - | - | 74.6 - 132.1 | < 6.9 |
Table 2: Comparison of GC-MS Based Methods for Coumarin Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| GC-MS | Fragrance Concentrates | - | 2 mg/L | - | - |
| GC-MS | Cigarettes | 12.5 - 21.2 µg/kg | 41.6 - 70.0 µg/kg | 72.7 - 86.6 | < 5.1 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like lactones. Given the likely weak UV absorbance of this compound, mass spectrometry (MS) detection is recommended for higher sensitivity and specificity.
1. Sample Preparation:
-
Solid Samples (e.g., cosmetics, food):
-
Homogenize the sample.
-
Perform an extraction using a suitable solvent such as methanol or acetonitrile. Ultrasound-assisted extraction can enhance efficiency.
-
For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) with a C18 cartridge is recommended to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Liquid Samples (e.g., beverages, plasma):
-
Protein precipitation with a cold solvent like acetonitrile may be necessary for biological samples.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or subjected to SPE for further clean-up if required.
-
2. Chromatographic Conditions (Adaptable for this compound):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid for better peak shape in MS) and an organic solvent like acetonitrile or methanol is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
-
Detection:
-
UV/DAD: While potentially less sensitive for this compound, monitoring at a low wavelength (e.g., 210-220 nm) may be feasible.
-
MS/MS: Electrospray ionization (ESI) in positive mode is a common choice for coumarin derivatives. Multiple Reaction Monitoring (MRM) mode should be used for quantification to ensure high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The feasibility of this method for this compound depends on its volatility.
1. Sample Preparation:
-
Solid and Liquid Samples:
-
Extraction with a non-polar solvent like ethyl acetate or hexane.
-
For complex matrices, a clean-up step using SPE may be necessary.
-
The extract is concentrated and may require derivatization if the compound is not sufficiently volatile or has active sites, although this is less likely for this compound.
-
2. Chromatographic Conditions (Adaptable for this compound):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to elute the compounds of interest.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard. Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is recommended for quantification to enhance sensitivity.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and implementation.
References
Comparative Metabolic Stability: Hexahydrocoumarin vs. Its Aromatic Precursor, Coumarin
A detailed guide for researchers on the metabolic fate and stability of hexahydrocoumarin in comparison to coumarin, supported by experimental data and protocols.
This guide provides an objective comparison of the metabolic stability of this compound and its aromatic precursor, coumarin. For the purpose of this comparison, data on dihydrocoumarin, a closely related saturated derivative, is used to infer the metabolic stability of this compound due to the saturation of the lactone ring being the primary determinant of its metabolic fate. This information is crucial for researchers in drug development and toxicology, as metabolic stability is a key factor in determining the safety and efficacy of a compound.
Data Summary
The metabolic stability of a compound is a critical parameter, influencing its pharmacokinetic profile and potential for toxicity. The key difference in the metabolic pathways of coumarin and its saturated derivatives, such as this compound, lies in the presence of a 3,4-double bond in the coumarin structure. This double bond is susceptible to metabolic activation, particularly in certain species, leading to the formation of reactive intermediates.
| Compound | Key Metabolic Pathways | Predominant Species | Metabolic Outcome | Inferred Metabolic Stability |
| Coumarin | 7-Hydroxylation | Humans | Detoxification | Lower |
| 3,4-Epoxidation | Rodents (Rats, Mice) | Formation of toxic epoxide intermediates[1] | Lower | |
| This compound | Not susceptible to 3,4-epoxidation due to saturated lactone ring.[2] | All species | Avoidance of toxic metabolite formation.[2] | Significantly Higher |
Qualitative evidence strongly suggests that the saturated lactone ring in this compound prevents the 3,4-epoxidation metabolic pathway that is responsible for the hepatotoxicity observed with coumarin in rodent models.[1][2] In humans, the primary metabolic route for coumarin is 7-hydroxylation, which is considered a detoxification pathway. However, the absence of the epoxidation pathway in this compound inherently renders it a more metabolically stable and less toxic compound across species.[2]
Experimental Protocols
The following is a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes, a common method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[3][4][5]
In Vitro Microsomal Stability Assay
1. Objective: To determine the in vitro intrinsic clearance of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
2. Materials:
-
Test compounds (this compound, Coumarin) and positive control (e.g., Dextromethorphan, Midazolam)[3]
-
Pooled liver microsomes (human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[3]
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[4]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[3]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile.[4]
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add the internal standard to each well.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
The following diagrams illustrate the key metabolic pathways and the experimental workflow described above.
References
Safety Operating Guide
Proper Disposal of Hexahydrocoumarin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Hexahydrocoumarin, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these protocols is critical for the safety of researchers, scientists, and drug development professionals, as well as for environmental protection.
This compound, also known as dihydrocoumarin, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a skin sensitizer.[1] Due to its hazardous properties, it is imperative that this compound is not disposed of through conventional waste streams such as sinks or regular trash. The information provided herein is designed to build trust and provide value beyond the product itself, establishing this guide as a preferred source for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Data on this compound
The following table summarizes available data on this compound. It is important to note that comprehensive environmental fate and ecotoxicity data are limited.
| Parameter | Value |
| GHS Hazard Classification | Skin Sensitizer (Category 1B)[1] |
| Physical State | Solid or Liquid (Melting point is close to room temperature) |
| Solubility | Soluble in alcohol; sparingly soluble in water (652.5 mg/L @ 25 °C est.)[2] |
| Aquatic Toxicity | Data not available |
| Biodegradability | Data not available |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Collect all waste this compound, including contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated and compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Lactones should be segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a clearly labeled, leak-proof, and sealable container appropriate for chemical waste.
-
The container must be in good condition, free of cracks or defects.
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills.
-
-
Labeling:
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Dihydrocoumarin."
-
The specific hazards (e.g., "Skin Sensitizer").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or principal investigator.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
The SAA should be under the control of the laboratory personnel and inspected regularly for any signs of leakage or container degradation.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department or their designated hazardous waste contractor.
-
Experimental Protocol: Emergency Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
-
-
Personal Decontamination:
-
If this compound comes into contact with skin, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
If eye contact occurs, flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.
-
-
Spill Cleanup Procedure:
-
For small spills:
-
Don the appropriate PPE as listed above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect all cleanup materials (gloves, absorbent pads, etc.) in the hazardous waste container.
-
-
For large spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS or emergency response team for professional cleanup.
-
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Hexahydrocoumarin
Essential safety protocols for the handling and disposal of Hexahydrocoumarin are critical for protecting laboratory personnel from its potential hazards. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, ensuring a secure laboratory environment.
This compound, also known as octahydrocoumarin, is recognized as a skin sensitizer and can cause serious eye irritation. The International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to its potential to cause dermal sensitization.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against the hazards of this compound. The following table outlines the recommended equipment for handling this chemical.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for tears or punctures before use. | Prevents direct skin contact and potential for skin sensitization. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and serious eye irritation.[3][4][5] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is insufficient or if the substance is heated or aerosolized, use a NIOSH-approved respirator with an organic vapor cartridge. | Avoids inhalation of vapors or mists. |
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for safely handling and disposing of this compound in a laboratory setting.
Experimental Protocols
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
Assemble all necessary materials, including this compound, solvents, and a designated, properly labeled hazardous waste container.
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
-
Personal Protective Equipment (PPE) Application:
-
Before handling the chemical, don the appropriate PPE as specified in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles.
-
-
Chemical Handling:
Disposal Plan:
-
Waste Collection:
-
All materials contaminated with this compound, including pipette tips, gloves, and absorbent paper, must be considered hazardous waste.
-
Place all contaminated items into the designated hazardous waste container.
-
-
Decontamination:
-
Thoroughly decontaminate the work surface within the fume hood with an appropriate solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by your lab coat and safety goggles.
-
Dispose of single-use PPE as hazardous waste. Reusable PPE should be decontaminated according to your institution's guidelines.
-
-
Personal Hygiene:
-
Immediately wash your hands thoroughly with soap and water after handling this compound and removing PPE.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Spill: For a small spill, and while wearing appropriate PPE, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[6]
References
- 1. This compound, 700-82-3 [thegoodscentscompany.com]
- 2. scribd.com [scribd.com]
- 3. vigon.com [vigon.com]
- 4. directpcw.com [directpcw.com]
- 5. OCTAHYDROCOUMARIN - Safety Data Sheet [chemicalbook.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. perfumersworld.com [perfumersworld.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
